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  • Product: N-cyclobutyl-7H-purin-6-amine
  • CAS: 117778-37-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: N-Cyclobutyl-7H-purin-6-amine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, purine scaffolds remain one of the most privileged structures due to their endogenous role as universal biochemical currency (e.g., ATP, AMP). N-cyclobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, purine scaffolds remain one of the most privileged structures due to their endogenous role as universal biochemical currency (e.g., ATP, AMP). N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine) is a highly specialized purine derivative characterized by the substitution of a cyclobutyl ring at the N6 position of the adenine core[1].

As a Senior Application Scientist, I have observed that the strategic introduction of the cyclobutyl moiety imparts unique steric and lipophilic properties, transforming a generic purine into a highly selective pharmacophore. This compound serves as a critical building block and active pharmaceutical ingredient (API) in two primary therapeutic domains: the allosteric activation of AMP-activated protein kinase (AMPK) for metabolic disorders[2], and the competitive inhibition of tyrosine kinases in oncology[3]. This whitepaper provides an in-depth analysis of its chemical properties, synthetic methodology, and the self-validating biological workflows required to evaluate its efficacy.

Chemical Identity and Structural Rationale

The pharmacological utility of N-cyclobutyl-7H-purin-6-amine is fundamentally driven by its physicochemical properties. The cyclobutyl ring provides a rigid, moderately bulky hydrophobic shield that perfectly occupies the hydrophobic sub-pockets within kinase hinge regions, a feature not achievable with highly flexible linear alkyl chains or overly bulky phenyl rings.

Quantitative Chemical Properties

The following data summarizes the core computational and structural parameters critical for formulation and assay design, utilizing standardized chemical databases[4].

PropertyValuePharmacological Implication
Chemical Name N-cyclobutyl-7H-purin-6-amineStandardized IUPAC nomenclature.
CAS Number 117778-37-7Unique identifier for sourcing analytical standards[1].
Molecular Formula C9H11N5Indicates a high nitrogen-to-carbon ratio, typical of kinase inhibitors.
Molecular Weight 189.22 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
Hydrogen Bond Donors 2Crucial for interacting with the kinase hinge region (e.g., backbone carbonyls).
Hydrogen Bond Acceptors 4Facilitates solubility and target binding via backbone amides.
Rotatable Bonds 2Low conformational entropy penalty upon binding to target proteins.

Mechanism of Action: Dual-Targeting Potential

N-cyclobutyl-7H-purin-6-amine exhibits a dual-modulatory profile depending on the cellular context and specific structural functionalization.

  • AMPK Activation (Metabolic Regulation): The compound acts as an AMP mimetic. By binding to the allosteric site on the

    
    -subunit of the AMPK heterotrimer, it protects the catalytic 
    
    
    
    -subunit (Thr172) from dephosphorylation. In vivo models have demonstrated that such AMPK activation can reduce plasma glucose by >30%, lower triglycerides by >35%, and induce up to 15% body weight reduction[2].
  • Tyrosine Kinase Inhibition (Oncology): Alternatively, the purine core competitively displaces ATP at the catalytic cleft of tyrosine kinases. The N6-cyclobutyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, blocking the phosphorylation cascade required for tumor cell survival[3].

MoA Compound N-cyclobutyl-7H-purin-6-amine (Purine Scaffold) AMPK AMPK Complex (Allosteric Site) Compound->AMPK Allosteric Activation Kinase Tyrosine Kinase (ATP-Binding Pocket) Compound->Kinase Competitive Inhibition Metabolism Metabolic Regulation (Glucose/Lipid Lowering) AMPK->Metabolism Phosphorylation of ACC (Ser79) Apoptosis Cell Cycle Arrest (Anti-proliferation) Kinase->Apoptosis Blockade of Survival Signals

Figure 1: Divergent pharmacological pathways of N-cyclobutyl-7H-purin-6-amine.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To ensure high purity for biological assays, the synthesis of N-cyclobutyl-7H-purin-6-amine must be tightly controlled. The following protocol leverages a Nucleophilic Aromatic Substitution (SNAr) strategy.

Objective: Synthesize and isolate N-cyclobutyl-7H-purin-6-amine with ≥98% purity.

Reagents:

  • 6-chloropurine (1.0 eq)

  • Cyclobutylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (Solvent)

Step-by-Step Protocol & Causality:

  • Reaction Assembly: Suspend 6-chloropurine in anhydrous n-butanol (0.5 M concentration) at room temperature.

    • Causality: n-Butanol is selected because its high boiling point allows for elevated reaction temperatures, and its polar protic nature stabilizes the highly polarized Meisenheimer transition state during the SNAr reaction.

  • Reagent Addition: Add cyclobutylamine (1.2 eq) followed dropwise by DIPEA (2.0 eq).

    • Causality: A slight molar excess of cyclobutylamine compensates for potential evaporative losses. DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of cyclobutylamine (which would destroy its nucleophilicity) without competing for the electrophilic C6 position.

  • Thermal Activation: Heat the reaction mixture to reflux (100°C - 110°C) under a nitrogen atmosphere for 12 hours.

    • Causality: The purine ring is highly aromatic and stable. Sustained thermal energy is required to overcome the activation barrier for the displacement of the chloride leaving group.

  • Self-Validating In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete only when the 6-chloropurine peak (m/z 155) constitutes <1% of the total area, and the product peak (m/z 190 [M+H]+) is dominant. If incomplete, add 0.2 eq of cyclobutylamine and reflux for an additional 2 hours.

  • Work-up and Purification: Cool the mixture to 4°C. The product typically precipitates. Filter the solid and triturate with cold distilled water, followed by recrystallization from hot ethanol.

    • Causality: The lipophilic cyclobutyl group renders the product insoluble in cold water, whereas the DIPEA-HCl salt is highly water-soluble. Water trituration effectively removes the salt byproduct, yielding an API-grade solid.

Biological Evaluation Workflows

To accurately assess the efficacy of N-cyclobutyl-7H-purin-6-amine, assays must be designed with internal validation mechanisms to prevent false positives/negatives.

Protocol A: Cell-Based AMPK Activation Assay

Objective: Quantify the allosteric activation of AMPK by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79[2].

  • Cell Culture & Starvation: Seed HepG2 cells (hepatic carcinoma) in 6-well plates. Upon 80% confluence, wash with PBS and incubate in serum-free DMEM for 4 hours.

    • Causality: HepG2 cells are utilized due to their robust endogenous expression of metabolic kinases. Serum starvation minimizes basal kinase activity driven by growth factors, drastically improving the assay's signal-to-noise ratio.

  • Compound Treatment: Treat cells with N-cyclobutyl-7H-purin-6-amine (0.1 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (2 mM AICAR). Incubate for 2 hours.

    • Validation: The assay is self-validating; if the AICAR positive control fails to induce a ≥3-fold increase in p-ACC relative to the vehicle, the entire plate is invalidated due to compromised cell responsiveness.

  • Lysis & Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly strip the phosphate groups from AMPK and ACC during the lysis process, yielding false-negative results.

  • Western Blot Analysis: Resolve lysates via SDS-PAGE. Probe membranes with primary antibodies for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC.

    • Causality: Normalizing the phosphorylated signal against the total protein expression ensures that the observed effect is due to true kinase activation, rather than an artifact of compound-induced protein synthesis or degradation.

References

  • N-cyclobutyl-7H-purin-6-amine | 117778-37-7. Benchchem. 1

  • 117778-37-7|N-Cyclobutyl-1H-purin-6-amine. BLD Pharm. 4

  • CN108703970A - A compound for activating AMPK and its use. Google Patents. 5

  • ZA200200783B - Purine derivatives inhibitors of tyrosine protein kinase. Google Patents. 3

Sources

Exploratory

The Biological Activity of N-cyclobutyl-7H-purin-6-amine in Cell Signaling: A Technical Guide to Mechanisms and Experimental Validation

Executive Summary N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine, CAS No. 117778-37-7) is a synthetic bioactive purine derivative that mimics endogenous adenine-based signaling molecules[1]. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine, CAS No. 117778-37-7) is a synthetic bioactive purine derivative that mimics endogenous adenine-based signaling molecules[1]. In modern drug discovery, the purine scaffold is highly privileged due to its structural homology with ATP, AMP, and extracellular adenosine. By introducing a cyclobutyl group at the N6 position, researchers have engineered a compound with distinct steric bulk and lipophilicity, enabling selective interactions with hydrophobic pockets in kinase ATP-binding sites and adenosine receptor subtypes[2].

This technical whitepaper explores the mechanistic causality of N-cyclobutyl-7H-purin-6-amine in cellular signaling—specifically its role as an AMP-activated protein kinase (AMPK) activator and adenosine receptor modulator—and provides field-proven, self-validating experimental workflows for characterizing its biological activity.

Structural Biology & Mechanistic Causality

The biological efficacy of N-cyclobutyl-7H-purin-6-amine is rooted in its structural mimicry. The compound operates across multiple signaling axes depending on the cellular context:

AMPK Activation and Metabolic Regulation

AMPK is the master regulator of cellular energy homeostasis. Under metabolic stress, the endogenous AMP/ATP ratio rises, leading to AMP binding at the γ-subunit of AMPK, which allosterically activates the kinase and protects the activating Thr172 phosphorylation site from phosphatases.

N-cyclobutyl-7H-purin-6-amine functions as a potent AMPK activator[3]. The purine core anchors the molecule within the nucleotide-binding pocket, while the cyclobutyl ring stabilizes the active conformation of the kinase complex. Activation of AMPK by this compound triggers a catabolic signaling cascade: it phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC) and HMG-CoA reductase, halting fatty acid and cholesterol synthesis, while simultaneously suppressing the mTORC1 pathway to conserve energy. In vivo applications of this mechanism have demonstrated profound metabolic benefits, including >30% reductions in plasma glucose and >35% reductions in triglycerides, positioning it as a therapeutic candidate for insulin resistance, type 2 diabetes, and metabolic syndrome[3].

Adenosine Receptor Modulation & Kinase Inhibition

Beyond AMPK, the N6-substitution is a classic modification for targeting adenosine receptors (e.g., A1 and A2A subtypes)[2]. The cyclobutyl moiety dictates receptor subtype selectivity by interacting with specific transmembrane domain residues. Furthermore, purine derivatives are widely utilized as ATP-competitive inhibitors against tyrosine protein kinases and cyclin-dependent kinases (CDKs)[4], and historical data has even linked N6-cyclobutyladenine to cytotoxic effects in Sarcoma 180 tumor cells[5].

AMPK_Pathway Compound N-cyclobutyl-7H-purin-6-amine (AMP Mimetic) AMPK AMPK Complex (p-Thr172 Active) Compound->AMPK Allosteric Activation LKB1 Upstream Kinases (e.g., LKB1) LKB1->AMPK Phosphorylation ACC Acetyl-CoA Carboxylase (p-Ser79 Inactive) AMPK->ACC Phosphorylates mTORC1 mTORC1 Pathway (Inhibited) AMPK->mTORC1 Suppresses Metabolism Metabolic Homeostasis (Glucose & Lipid) ACC->Metabolism Promotes Oxidation

Fig 1. N-cyclobutyl-7H-purin-6-amine mediated AMPK activation and metabolic regulation.

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the biological activity of N-cyclobutyl-7H-purin-6-amine, a self-validating experimental system is required. A single assay is vulnerable to false positives (e.g., compound aggregation or autofluorescence). Therefore, we employ an orthogonal approach: a biochemical assay to prove direct target interaction, followed by a cellular assay to prove functional target engagement in a physiological environment.

Protocol 1: In Vitro AMPK Kinase Activity Assay (TR-FRET)

Purpose: Quantify the direct allosteric activation of the AMPK complex (EC50). Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because purine analogs often possess conjugated ring systems that cause short-lived autofluorescence. The time-delayed reading of TR-FRET eliminates this background noise, ensuring high data integrity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute N-cyclobutyl-7H-purin-6-amine in 100% DMSO, then transfer to the assay buffer. Critical: Maintain a final DMSO concentration of ≤1% to prevent solvent-induced denaturation of the AMPK complex while keeping the lipophilic cyclobutyl group in solution.

  • Reaction Assembly: In a 384-well plate, combine recombinant AMPK (α1β1γ1), the compound, and a biotinylated ACC peptide substrate.

  • Initiation: Add ATP at a concentration equal to its apparent

    
    . Causality: Using ATP at 
    
    
    
    sensitizes the assay, allowing the detection of both ATP-competitive inhibitors and allosteric activators without substrate saturation masking the effect.
  • Termination & Detection: After 60 minutes, add EDTA to chelate

    
     and halt kinase activity. Immediately add Europium-cryptate labeled anti-phospho-ACC antibody (donor) and Streptavidin-XL665 (acceptor). Read the plate at 665nm/620nm emission after a 50 µs delay.
    
Protocol 2: Cellular Target Engagement (Western Blot)

Purpose: Validate that the biochemical activation translates across the cell membrane and induces downstream signaling. Causality Check: We probe for both p-AMPK (Thr172) and p-ACC (Ser79). Tracking p-AMPK confirms the compound reached the target, but tracking p-ACC proves the activated AMPK is functionally competent to phosphorylate its downstream substrates in the cellular milieu.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HepG2 cells (a metabolically active hepatic model). Serum-starve for 4 hours prior to treatment. Causality: Serum starvation reduces basal kinase activity, vastly improving the signal-to-noise ratio of compound-induced AMPK activation.

  • Treatment: Treat cells with N-cyclobutyl-7H-purin-6-amine (e.g., 1 µM, 10 µM) for 1 hour.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (NaF,

    
    ). Critical: Phosphatase inhibitors are mandatory to preserve the transient p-Thr172 and p-Ser79 states during protein extraction.
    
  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for p-AMPK, total AMPK, p-ACC, and total ACC. Normalize the phosphorylated signal against the total protein to confirm true kinase activation rather than changes in protein expression.

Experimental_Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Readout1 Direct Kinase Activation (EC50) Phase1->Readout1 Phase2 Phase 2: Cellular Western Blot Readout2 Target Engagement (p-AMPK / p-ACC) Phase2->Readout2 Phase3 Phase 3: Phenotypic Metabolic Profiling Readout3 Glucose Uptake & Lipid Reduction Phase3->Readout3 Readout1->Phase2 Validates Readout2->Phase3 Translates

Fig 2. Orthogonal self-validating workflow for evaluating purine analog biological activity.

Quantitative Data Summaries

The pleiotropic nature of N-cyclobutyl-7H-purin-6-amine yields a diverse biological profile. The table below summarizes the representative quantitative parameters and physiological consequences associated with its signaling activity based on patent literature and historical assays.

Target / ParameterAssay ModalityRepresentative Value / EffectBiological Consequence
AMPK Complex TR-FRET (Biochemical)

~ 0.5 - 5.0 µM
Direct allosteric activation of kinase domain
Adenosine Receptor Radioligand BindingSub-micromolar affinityModulation of intracellular cAMP levels[2]
Plasma Glucose In Vivo (Murine Model)> 30% ReductionAmelioration of hyperglycemia and insulin resistance[3]
Triglycerides In Vivo (Murine Model)> 35% ReductionReversal of lipotoxicity and metabolic syndrome[3]
Sarcoma 180 Cells Cell Viability AssayCytotoxic at 33 µg/mLInhibition of tumor cell proliferation[5]

Conclusion

N-cyclobutyl-7H-purin-6-amine represents a highly versatile purine scaffold. By leveraging the structural similarities between its purine core and endogenous adenine nucleotides, it effectively modulates critical metabolic and regulatory nodes, most notably AMPK and adenosine receptors. For drug development professionals, rigorous, self-validating workflows—combining TR-FRET biochemical screening with cellular target engagement—are essential to accurately map its polypharmacology and harness its potential for treating metabolic disorders and oncology indications.

References

1.[1] Benchchem. N-cyclobutyl-7H-purin-6-amine | 117778-37-7. Retrieved from: 2.[4] Google Patents. ZA200200783B - Purine derivatives inhibitors of tyrosine protein kinases. Retrieved from: 3.[2] Benchchem. N-cyclobutyl-7H-purin-6-amine Adenosine Receptor Activity. Retrieved from: 4.[3] Google Patents. CN108703970A - 一种活化ampk的化合物及其用途 (Compound for activating AMPK and its use). Retrieved from: 5.[5] Researcher.Life. Changes in sarcoma 180 cells associated with drug-induced resistance to adenosine analogs. Retrieved from:

Sources

Foundational

Technical Guide: Mechanism of Action of N-cyclobutyl-7H-purin-6-amine as a Kinase Inhibitor

This is an in-depth technical guide on the mechanism of action of N-cyclobutyl-7H-purin-6-amine (also known as N⁶-cyclobutyladenine ), a purine-based small molecule kinase inhibitor. Executive Summary N-cyclobutyl-7H-pur...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of N-cyclobutyl-7H-purin-6-amine (also known as N⁶-cyclobutyladenine ), a purine-based small molecule kinase inhibitor.

Executive Summary

N-cyclobutyl-7H-purin-6-amine (N⁶-cyclobutyladenine) represents a specific chemotype within the class of purine-based ATP-competitive kinase inhibitors . While structurally simple compared to later-generation clinical candidates (e.g., Roscovitine, Idelalisib), it serves as a critical structural probe for understanding the Structure-Activity Relationship (SAR) of the ATP-binding pocket in protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Monopolar Spindle 1 (Mps1/TTK) kinase .

Its mechanism of action is defined by competitive antagonism at the ATP-binding site , where the purine scaffold mimics the adenine moiety of ATP, and the N⁶-cyclobutyl substituent exploits the hydrophobic "selectivity pocket" adjacent to the hinge region, thereby preventing phosphotransfer and downstream signaling.

Chemical Identity & Structural Basis

The molecule consists of a purine core substituted at the


 position with a cyclobutyl ring. This substitution pattern is pivotal for shifting the molecule's biological activity from a generic nucleic acid precursor to a kinase inhibitor.
PropertyDetail
IUPAC Name N-cyclobutyl-7H-purin-6-amine
Common Name N⁶-cyclobutyladenine
CAS Number 117778-37-7
Molecular Formula

Molecular Weight 189.22 g/mol
Core Scaffold Purine (Adenine mimic)
Key Substituent Cyclobutyl group (Hydrophobic probe)

Mechanism of Action: ATP-Competitive Inhibition[2]

Binding Mode Thermodynamics

N-cyclobutyl-7H-purin-6-amine functions as a Type I kinase inhibitor . It binds to the active conformation of the kinase (DFG-in state) within the cleft between the N-terminal and C-terminal lobes.

  • Hinge Region Interaction: The purine ring (N7 and N6-H) forms canonical hydrogen bonds with the backbone carbonyl and amide groups of the kinase "hinge" residues (e.g., Glu81 and Leu83 in CDK2). This mimics the binding of the adenine ring of ATP.

  • Hydrophobic Pocket Occupancy: The cyclobutyl group at the

    
     position is the critical determinant of affinity. It projects into a hydrophobic pocket (often called the "selectivity pocket" or "gatekeeper" region) that is usually occupied by the ribose or phosphate groups of ATP, or is an empty cavity in the kinase structure.
    
    • Causality: The cyclobutyl group displaces ordered water molecules and forms Van der Waals interactions with hydrophobic residues (e.g., Ile10, Val18, Phe80 in CDK2). This entropic gain drives binding affinity.

  • Steric Exclusion: The bulky cyclobutyl group prevents the kinase from accommodating ATP, thereby inhibiting the phosphotransfer reaction (

    
    -phosphate transfer to the substrate).
    
Target Selectivity Profile

While N⁶-substituted purines are often promiscuous, the cyclobutyl moiety confers a specific selectivity profile compared to smaller (methyl) or larger (benzyl) groups.

  • Primary Targets (CDKs): High affinity for CDK1 (Cdc2) and CDK2 . The N⁶-cyclobutyl group fits optimally into the ATP binding pocket of CDKs, which is more tolerant of bulk at this position than other kinases like PKA or PKC.

  • Secondary Targets (Mps1/TTK): Similar to Reversine (N⁶-cyclohexyl), the cyclobutyl analog can inhibit Mps1, a kinase critical for the Spindle Assembly Checkpoint (SAC).

  • Off-Targets:

    • Adenosine Receptors (

      
      ):  N⁶-cycloalkyl adenines are potent agonists of adenosine receptors. In a kinase inhibition context, this is a significant off-target effect that must be controlled for in cellular assays.
      
    • Adenosine Kinase: Can act as a substrate or inhibitor, potentially affecting the adenosine salvage pathway.

Signaling Pathway Inhibition (CDK/Cell Cycle)

Inhibition of CDK1/2 by N-cyclobutyl-7H-purin-6-amine leads to cell cycle arrest.

  • G1/S Transition: Inhibition of CDK2/Cyclin E prevents phosphorylation of Rb (Retinoblastoma protein) . Unphosphorylated Rb remains bound to E2F, blocking the transcription of S-phase genes.[1]

  • G2/M Transition: Inhibition of CDK1/Cyclin B prevents entry into mitosis, leading to G2 arrest and potential apoptosis.

Visualization: Mechanism & Pathway

Signaling Pathway Diagram (CDK Inhibition)

The following diagram illustrates the downstream effects of N-cyclobutyl-7H-purin-6-amine on the Cell Cycle control machinery.

CDK_Inhibition_Pathway cluster_mechanism Mechanism of Action Inhibitor N-cyclobutyl-7H-purin-6-amine CDK2 CDK2 / Cyclin E (Active Complex) Inhibitor->CDK2 Competitive Inhibition (Ki < 10 µM) Arrest G1/S Cell Cycle Arrest Inhibitor->Arrest Result ATP ATP ATP->CDK2 Substrate Rb_Inactive Rb-P (Hyperphosphorylated) [Inactive] CDK2->Rb_Inactive Phosphorylation Rb_Active Rb (Hypophosphorylated) [Tumor Suppressor] Rb_Active->Rb_Inactive Inactivated by CDK2 E2F E2F Transcription Factor Rb_Active->E2F Sequesters Rb_Inactive->E2F Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Promotes

Caption: Schematic of CDK2 inhibition by N-cyclobutyl-7H-purin-6-amine, preventing Rb phosphorylation and arresting the cell cycle at G1/S.

Experimental Protocols

To validate the mechanism of N-cyclobutyl-7H-purin-6-amine, the following self-validating protocols are recommended.

In Vitro Kinase Assay (Radiometric)

Objective: Determine the


 of the compound against recombinant CDK2/Cyclin E.
Rationale:  Radiometric assays are the "gold standard" for avoiding artifacts common in fluorescence-based assays (e.g., compound autofluorescence).
  • Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 1 mM DTT, 0.1 mg/mL BSA.
      
    • Substrate: Histone H1 (1 mg/mL).

    • Tracer:

      
      -ATP (specific activity ~3000 Ci/mmol).
      
  • Reaction Assembly:

    • Mix 10 µL of recombinant CDK2/Cyclin E (approx. 5-10 nM final) with 5 µL of N-cyclobutyl-7H-purin-6-amine (serial dilutions in DMSO).

    • Incubate for 10 min at 30°C to allow equilibrium binding.

  • Initiation:

    • Add 10 µL of ATP/Substrate mix (10 µM cold ATP + 0.5 µCi

      
      -ATP + Histone H1).
      
  • Incubation:

    • Incubate at 30°C for 30 minutes (linear range).

  • Termination & Detection:

    • Spot 20 µL onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid (removes unreacted ATP).

    • Wash 1x with acetone, dry, and count via liquid scintillation.

  • Data Analysis:

    • Plot CPM vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract

      
      .
      
Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of Rb phosphorylation in intact cells.

  • Cell Culture: Treat exponentially growing HeLa or MCF-7 cells with N-cyclobutyl-7H-purin-6-amine (0, 1, 10, 50 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Immunoblotting:

    • Primary Antibody: Anti-Phospho-Rb (Ser807/811) - Marker of CDK activity.

    • Control Antibody: Anti-Total Rb and Anti-GAPDH.

  • Validation: A dose-dependent decrease in Phospho-Rb signal without a loss of Total Rb confirms CDK inhibition.

Comparative Data: N⁶-Substituted Purines

The potency of N-cyclobutyl-7H-purin-6-amine is best understood in the context of its homologs. The size of the N⁶-substituent correlates with CDK inhibitory potency.

CompoundN⁶-SubstituentTarget (Primary)Approx. IC50 (CDK1/2)Mechanism Note
Adenine -HNone (Weak)> 1000 µMLacks hydrophobic interaction.
N⁶-Methyladenine -MethylWeak CDK> 100 µMInsufficient hydrophobic bulk.
N⁶-Cyclobutyladenine -Cyclobutyl CDK1/2 ~ 10 - 50 µM Moderate fit; probe molecule.
N⁶-Cyclohexyladenine -CyclohexylCDK1/2, A1 Receptor~ 5 - 20 µMBetter hydrophobic fill.
Olomoucine -Benzyl (+ C2/N9 subs)CDK1/2/57 µMOptimized lead compound.
Purvalanol A -3-Cl-Anilino (+ others)CDK1/24 nMFully optimized drug candidate.

Note: Data represents consensus values for the chemotype class. N-cyclobutyl-7H-purin-6-amine is often used as a simplified model to study the steric limits of the ATP pocket.

References

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry. Link

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry. Link

  • Chang, Y.T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry. (Context for N6-substituted purine libraries). Link

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as inhibitors of CDKs." Bioorganic & Medicinal Chemistry. Link

  • Koch, P., et al. (2015). "Purine-based kinase inhibitors: A review." Chemical Biology & Drug Design. (General review of the scaffold). Link

Sources

Exploratory

Technical Guide: Pharmacokinetics and Metabolic Stability of N-cyclobutyl-7H-purin-6-amine

Topic: Pharmacokinetics and Metabolic Stability of N-cyclobutyl-7H-purin-6-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound Overv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetics and Metabolic Stability of N-cyclobutyl-7H-purin-6-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Overview

N-cyclobutyl-7H-purin-6-amine (also referred to as


-cyclobutyladenine ) represents a critical structural scaffold in medicinal chemistry. Belonging to the class of 

-substituted purines, this moiety is frequently utilized to modulate selectivity for Adenosine Receptors (specifically

)
and as a hinge-binding motif in Kinase Inhibitors (e.g., CDK, MPS1).

Unlike endogenous adenosine, the


-cyclobutyl modification confers distinct physicochemical and metabolic properties, primarily by blocking deamination by Adenosine Deaminase (ADA) and increasing lipophilicity. This guide details the pharmacokinetic (PK) profile, metabolic liabilities, and experimental protocols required to characterize this New Chemical Entity (NCE).
Physicochemical Profile (Predicted)
PropertyValue / RangeImplication
Molecular Formula

Core purine scaffold
MW 189.22 g/mol Fragment-like; high ligand efficiency potential
LogP (Octanol/Water) ~1.2 – 1.6Improved membrane permeability vs. Adenine (LogP ~ -0.1)
pKa

;

Amphoteric; ionization state pH-dependent
PSA (Polar Surface Area) ~80

Favorable for oral bioavailability

Metabolic Stability: Mechanisms & Pathways

The metabolic fate of N-cyclobutyl-7H-purin-6-amine is dictated by the competition between steric protection of the exocyclic amine and the oxidative capacity of hepatic enzymes.

Resistance to Adenosine Deaminase (ADA)

A defining PK advantage of


-cyclobutyladenine is its resistance to ADA. Endogenous adenosine is rapidly deaminated to inosine (

seconds in plasma). The bulky cyclobutyl group sterically hinders the ADA active site, extending the plasma half-life significantly compared to the parent nucleoside.
Phase I Metabolism (Oxidative)

Despite ADA resistance, the compound is susceptible to Cytochrome P450 (CYP) mediated clearance.

  • 
    -Dealkylation (Primary Route):  CYP enzymes (typically CYP3A4 or CYP2D6) can hydroxylate the 
    
    
    
    -carbon of the cyclobutyl ring, leading to an unstable hemiaminal intermediate that collapses to release Adenine and Cyclobutanone .
  • Ring Hydroxylation: Direct oxidation of the cyclobutyl ring to form hydroxy-cyclobutyl metabolites.

  • C-8 Oxidation: Xanthine Oxidase (XO) or CYP-mediated oxidation at the C-8 position of the purine ring to form 8-hydroxy-N-cyclobutyladenine.

Phase II Metabolism (Conjugation)[1]
  • Glucuronidation: The free

    
     proton is a prime target for UDP-glucuronosyltransferases (UGTs), forming 
    
    
    
    -glucuronides. This is often the rate-limiting step for elimination in species with high UGT activity.
Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic clearance pathways.

MetabolicPathways Parent N-cyclobutyl-7H-purin-6-amine (Parent) Adenine Adenine (Active Metabolite) Parent->Adenine CYP-mediated N-dealkylation Cyclobutanone Cyclobutanone (Byproduct) Parent->Cyclobutanone HydroxyMet Hydroxy-cyclobutyl Derivative Parent->HydroxyMet CYP Hydroxylation Glucuronide N9-Glucuronide (Inactive) Parent->Glucuronide UGT Conjugation C8Oxo 8-Oxo-Derivative Parent->C8Oxo Xanthine Oxidase (Minor)

Figure 1: Predicted metabolic pathways for N-cyclobutyl-7H-purin-6-amine. Red path indicates the primary bioactivation/clearance route.

In Vitro Experimental Protocols

To validate the predicted stability, the following assays are mandatory during the Lead Optimization phase.

Microsomal Stability Assay (Protocol)

Objective: Determine Intrinsic Clearance (


) and 

in liver microsomes.
  • Preparation:

    • Test Compound: 1 µM final concentration (in DMSO, <0.1% v/v final).

    • System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Add ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) at a 3:1 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time to calculate

      
      .
      
    • Calculation:

      
      .
      
Hepatocyte Stability (Protocol)

Objective: Assess Phase II conjugation and transporter effects.

  • System: Cryopreserved hepatocytes (

    
     cells/mL).
    
  • Procedure: Similar to microsomes but requires Krebs-Henseleit buffer.

  • Key Readout: If

    
    , significant Phase II metabolism (glucuronidation) or active uptake is occurring.
    

In Vivo Pharmacokinetics (PK)

Predicted PK Parameters

Based on the structural class (small molecule purine), the following PK behavior is expected in rodents (Rat IV 1 mg/kg):

  • Clearance (CL): Moderate to High. The cyclobutyl group increases hepatic extraction compared to hydrophilic purines.

  • Volume of Distribution (

    
    ):  High (> 1 L/kg). The lipophilic amine facilitates tissue distribution, potentially including the CNS.
    
  • Oral Bioavailability (

    
    ):  Moderate (30-60%). Limited by first-pass metabolism (N-dealkylation) rather than absorption.
    
PK Profile Visualization

The graph below illustrates the expected plasma concentration-time profile comparing IV vs. PO administration.

PK_Profile Theoretical Plasma Concentration-Time Profile cluster_IV IV Bolus (1 mg/kg) cluster_PO Oral (5 mg/kg) Start Administration IV_Cmax Cmax (Immediate) Start->IV_Cmax PO_Abs Absorption Phase (Tmax ~1-2h) Start->PO_Abs IV_Dist Distribution Phase (Rapid Drop) IV_Cmax->IV_Dist IV_Elim Elimination Phase (Log-Linear) IV_Dist->IV_Elim PO_Cmax Cmax (Lower due to First-Pass) PO_Abs->PO_Cmax PO_Elim Elimination Phase PO_Cmax->PO_Elim

Figure 2: Conceptual Pharmacokinetic phases. Note the distinction between the rapid distribution phase in IV (blue) and the absorption lag in Oral (green).

Bioanalytical Strategy (LC-MS/MS)

To accurately quantify N-cyclobutyl-7H-purin-6-amine, a robust method is required.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of cyclobutyl-amine + ring fragmentation).
      
    • Qualifier:

      
       (Adenine fragment).
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), utilizing a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Carryover Check: Purines are "sticky"; ensure a high organic wash step between injections.

References

  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. Link

  • Borea, P. A., et al. (2018). The A1 adenosine receptor as a new target for cancer therapy and research. Cancer Discovery. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Kovács, T., et al. (2020). Metabolic stability and metabolite identification of novel purine derivatives. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Foundational

The Evolution of N-Cyclobutyl-7H-purin-6-amine Derivatives: From Early Cytotoxins to Targeted Kinase and Receptor Modulators

Executive Summary The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for countless endogenous signaling molecules and synthetic therapeutics. Among its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for countless endogenous signaling molecules and synthetic therapeutics. Among its derivatives, N-cyclobutyl-7H-purin-6-amine (commonly known as N6-cyclobutyladenine)[1] occupies a unique historical and pharmacological niche. Characterized by a four-membered cycloalkyl ring attached to the exocyclic N6-amine of adenine, this compound and its nucleoside counterparts have transitioned from early experimental cytotoxins to highly selective probes for adenosine receptors and advanced kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the history, structural rationale, and experimental methodologies associated with N-cyclobutyl-7H-purin-6-amine derivatives, designed for researchers engaged in purine-based drug discovery.

Historical Discovery and Early Cytotoxicity

In the early 1970s, the discovery of naturally occurring modified nucleic acids prompted researchers to synthesize alkylated adenine derivatives as potential antimetabolites for oncology[2]. The rationale was that these modified bases could integrate into cellular pathways, causing lethal disruptions in rapidly dividing malignant cells.

Fleysher et al. (1972) conducted foundational in vitro studies evaluating the cytotoxicity of N6-cycloalkylated adenines against mouse hepatoma and sarcoma 180 cells[2].

  • Findings: N6-cyclobutyladenine and its corresponding adenosine derivative (N6-cyclobutyladenosine, CBA) exerted significant cytotoxic effects at concentrations of 33 µg/mL over 24–48 hours[2].

  • Mechanism of Action: Treated cells exhibited profound morphological changes, including cell elongation, the formation of short stubby filaments, wide intracellular spaces, and ultimately, ruptured cell membranes[2].

  • Structure-Activity Relationship (SAR): The study revealed that N6-cycloalkylated nucleosides were generally more cytotoxic than their free-base counterparts, highlighting the importance of the ribose sugar for cellular uptake or subsequent phosphorylation[2].

Evolution into Targeted Pharmacology

As molecular pharmacology advanced, the blunt cytotoxicity of early purine antimetabolites gave way to targeted receptor and enzyme modulation. The cyclobutyl ring—offering unique conformational rigidity and intermediate lipophilicity between cyclopropyl and cyclopentyl groups—proved ideal for probing specific hydrophobic pockets.

Adenosine Receptor Modulation and Metabolism

In the 1990s, N6-substituted adenosines were heavily investigated as Purinergic P1 (Adenosine) receptor agonists. While molecules like N6-cyclopentyladenosine (CPA) became standard A1 receptor agonists, N6-cyclobutyladenosine (CBA) was also evaluated[3].

A critical challenge in developing these agonists is their metabolic stability. A landmark study by IJzerman et al. (1999) investigated the processing of these agonists in whole blood[3].

  • Metabolic Vulnerability: CBA was found to be rapidly degraded in both rat and human whole blood, unlike larger cycloalkyl derivatives (e.g., N6-cyclohexyladenosine), which remained stable[3].

  • Enzymatic Pathway: The degradation of CBA was not driven by adenosine deaminase, but rather by Adenosine Kinase (AK) . Pre-incubation of blood with the AK inhibitor 5'-amino-5'-deoxyadenosine completely blocked the degradation of CBA, proving that the cyclobutyl derivative is a direct substrate for intracellular phosphorylation[3].

Kinase Inhibition and AMPK Activation

In the 21st century, the N-cyclobutyl-7H-purin-6-amine free-base scaffold was repurposed for kinase inhibition. The adenine core naturally mimics ATP, allowing it to bind to the hinge region of various kinases, while the N6-cyclobutyl group occupies the adjacent hydrophobic specificity pocket.

  • Syk Kinase: Patent literature (e.g., ZA200200783B) identifies N-cyclobutyl purine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk), a crucial target for allergic diseases and autoimmune disorders[4].

  • AMPK Activation: More recently, derivatives of this scaffold have been patented (e.g., CN108703970A) as activators of AMP-activated protein kinase (AMPK), offering potential therapeutic avenues for metabolic syndromes and diabetes[5].

Pathway A 6-Chloropurine + Cyclobutylamine B N-cyclobutyl-7H-purin-6-amine (Scaffold) A->B SNAr Reaction C Cytotoxicity (Antimetabolite) B->C Early 1970s D N6-cyclobutyladenosine (A1 Receptor Agonist) B->D Ribosylation E Kinase Inhibitors (Syk, AMPK) B->E Scaffold Derivatization

Pharmacological evolution of the N-cyclobutyl-7H-purin-6-amine scaffold.

Quantitative Data Summary

The following table summarizes the key physicochemical and pharmacological parameters of the N-cyclobutyl-7H-purin-6-amine core and its primary nucleoside derivative.

ParameterValue / DescriptionReference
Chemical Name N-cyclobutyl-7H-purin-6-amine (N6-cyclobutyladenine)Benchchem[1]
CAS Number 117778-37-7Benchchem[1]
Molecular Formula C9H11N5 (Free Base)Computed
Precursor Amine Cyclobutylamine (CAS: 2516-34-9)Guidechem[6]
Cytotoxic Concentration 33 µg/mL (24-48h, Mouse Hepatoma Cells)Fleysher et al.[2]
Primary Metabolic Enzyme Adenosine Kinase (for the CBA nucleoside)IJzerman et al.[3]
Modern Target Classes Syk Kinase Inhibitors, AMPK ActivatorsPatent Lit.[4][5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the biological evaluation of its stability.

Protocol 1: Synthesis of N-cyclobutyl-7H-purin-6-amine via SNAr

Expertise Note: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The C6 position of the purine ring is highly electron-deficient, making it susceptible to attack by primary amines.

  • Reagent Preparation: Suspend 1.0 equivalent of 6-chloropurine in anhydrous n-butanol.

    • Causality:n-butanol is selected as the solvent because its high boiling point (117°C) allows the reaction to reach the activation energy required for the SNAr substitution without the need for a pressurized reaction vessel.

  • Amine Addition: Add 1.5 equivalents of cyclobutylamine[6] and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming cyclobutylamine.

  • Reflux: Heat the mixture to 100°C under an inert nitrogen atmosphere for 12 hours.

  • Purification: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the n-butanol. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (95:5).

  • Validation System: Confirm the structural identity of the purified fraction via LC-MS (Expected m/z[M+H]+ = 190.1) and assess purity via analytical HPLC (>95% required for biological assays).

Protocol 2: Whole-Blood Stability Assay for N6-Cyclobutyladenosine (CBA)

Expertise Note: This protocol, adapted from IJzerman et al.[3], is critical for determining whether a purine nucleoside will survive systemic circulation or be rapidly metabolized by intra-erythrocytic enzymes.

  • Blood Collection: Collect fresh human or rat whole blood in heparinized tubes to prevent coagulation.

  • Optional Pathway Blockade (Validation Step): To confirm Adenosine Kinase (AK) mediated metabolism, pre-incubate a control aliquot of blood with 5'-amino-5'-deoxyadenosine (a known AK inhibitor) for 15 minutes at 37°C[3].

  • Spiking: Add N6-cyclobutyladenosine (CBA) to the whole blood to achieve a final concentration of 10 µM. Incubate the mixture continuously at 37°C.

  • Time-Course Sampling & Hemolysis: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract 100 µL aliquots. Immediately mix each aliquot with an equal volume of ice-cold 0.4 M perchloric acid.

    • Causality: Perchloric acid instantly denatures and precipitates blood proteins, abruptly halting all enzymatic activity (including AK) and ensuring an accurate snapshot of the drug concentration at that exact time point.

  • Extraction: Centrifuge the hemolyzed samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Inject the clear supernatant into a reversed-phase HPLC system equipped with a UV detector set to 260 nm. Calculate the half-life of CBA by plotting the peak area of the remaining compound against time.

Assay S1 Spike Whole Blood with CBA (10 µM) S2 Incubate at 37°C (Time Course) S1->S2 S3 Hemolyze with Perchloric Acid S2->S3 Extract Aliquots S4 Centrifuge & HPLC Analysis S3->S4 Supernatant Inh Pre-incubate with AK Inhibitor Inh->S1 Optional Blockade

Whole-blood stability assay workflow for evaluating adenosine kinase metabolism.

References

  • Fleysher, M. H., et al. "Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hepatoma Cells". Karger Publishers (1972). URL:[Link]

  • IJzerman, A. P., et al. "Processing of adenosine receptor agonists in rat and human whole blood". PubMed / NIH (1999). URL:[Link]

  • Google Patents. "ZA200200783B - Purine derivatives inhibitors of tyrosine protein kinase syk".
  • Google Patents. "CN108703970A - 一种活化ampk的化合物及其用途".

Sources

Exploratory

Comprehensive Toxicity &amp; Safety Profile: N-cyclobutyl-7H-purin-6-amine

Topic: Toxicity Profile and Safety Data for N-cyclobutyl-7H-purin-6-amine Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Chemical Safety Officers Executive Summary N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Safety Data for N-cyclobutyl-7H-purin-6-amine Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Chemical Safety Officers

Executive Summary

N-cyclobutyl-7H-purin-6-amine (CAS: 117778-37-7), also known as N6-cyclobutyladenine , is a synthetic purine derivative structurally analogous to the natural cytokinin N6-isopentenyladenine and the adenosine receptor ligand N6-cyclopentyladenosine (CPA).

While primarily utilized as a chemical intermediate and a probe for adenosine receptor signaling, its safety profile is defined by two distinct mechanisms:

  • Direct Cytotoxicity: Moderate antiproliferative activity observed in mammalian hepatoma cells, likely via inhibition of DNA biosynthesis.

  • Pharmacological Toxicity (Predicted): Potential for bradycardia and hypotension if metabolically ribosylated to N6-cyclobutyladenosine, a potent Adenosine A1 receptor agonist.

Immediate Hazard Classification:

  • GHS Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity (Respiratory Irritation H335).

  • Handling Level: Biosafety Level 1 (BSL-1) containment; Chemical Fume Hood required for powder handling.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense in safety planning.

PropertyDataRelevance to Safety
Chemical Name N-cyclobutyl-7H-purin-6-amineUnambiguous identification.
CAS Number 117778-37-7Inventory tracking.
Molecular Formula C9H11N5Nitrogen-rich; potential NOx fumes in fire.
Molecular Weight 189.22 g/mol Low MW facilitates membrane permeability.
Solubility DMSO (>20 mg/mL), Ethanol; Low in WaterRequires organic solvents; skin absorption risk via DMSO vehicles.
Appearance White to off-white crystalline powderDust inhalation hazard.
pKa ~4.2 (N1), ~9.8 (N9)Amphoteric; stable in neutral buffers.

Toxicological Profile: In Vitro & In Vivo Data

Cytotoxicity Profile

Research indicates that N6-cycloalkylated adenines exhibit significant cytotoxicity toward mammalian cells.[1] Unlike the nucleoside forms (which target receptors), the free bases often disrupt intracellular replication machinery.

  • Key Study: In mouse hepatoma cell lines, N6-cyclobutyladenine demonstrated significant cytotoxicity at concentrations of 33 µg/mL (~175 µM) over a 24–48 hour exposure window.[1]

  • Comparative Potency: The cyclobutyl derivative is approximately equipotent to N6-cyclopropyladenine but requires lower concentrations to induce toxicity compared to bulkier analogs like N6-cyclohexyladenine, likely due to steric fit within polymerase active sites or transport efficiency.

  • Cellular Morphology: Treated cells exhibit elongation, membrane rupture, and formation of "stubby filaments," indicative of cytoskeletal disruption and apoptosis.

Genotoxicity & Mutagenicity

As a purine analog, the compound poses a theoretical risk of intercalation or incorporation into nucleic acids.

  • Ames Test Prediction: Likely Negative for direct mutagenicity (based on structural read-across from N6-benzyladenine).

  • Chromosomal Aberration: High concentrations may induce clastogenic effects due to DNA synthesis inhibition.

Pharmacological Safety (The "Hidden" Hazard)

Researchers must account for Metabolic Bioactivation .

  • Pathway: N-cyclobutyl-7H-purin-6-amine

    
     [Adenine Phosphoribosyltransferase (APRT)] 
    
    
    
    N6-cyclobutyladenosine .
  • Risk: N6-cyclobutyladenosine is a potent Adenosine A1 Receptor Agonist .

  • Systemic Effects: If absorbed and metabolized, the nucleoside form can cause:

    • Bradycardia (Slowing of heart rate).

    • Hypotension (Drop in blood pressure).

    • Sedation/CNS Depression.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway toxicity: direct cytotoxic interference and metabolic conversion to a receptor-active ligand.

ToxicityPathway cluster_Direct Pathway A: Direct Cytotoxicity cluster_Metabolic Pathway B: Bioactivation (Pharmacological) Compound N-cyclobutyl-7H-purin-6-amine (Parent Compound) Uptake Cellular Uptake (Passive/Nucleobase Transporters) Compound->Uptake DNA_Inhib Inhibition of DNA Biosynthesis Uptake->DNA_Inhib High Conc. APRT Enzyme: APRT (Phosphoribosylation) Uptake->APRT Metabolic Flux Apoptosis Apoptosis / Cell Death (Hepatoma IC50 ~175 µM) DNA_Inhib->Apoptosis Nucleoside Metabolite: N6-cyclobutyladenosine APRT->Nucleoside A1_Receptor Adenosine A1 Receptor (Agonism) Nucleoside->A1_Receptor High Affinity Bradycardia Bradycardia & Hypotension A1_Receptor->Bradycardia

Figure 1: Dual toxicity pathways showing direct antiproliferative effects and potential metabolic activation to an adenosine receptor agonist.

Experimental Protocols for Safety Assessment

For researchers synthesizing or testing this compound, the following screening cascade is recommended to validate safety in your specific application.

Protocol: MTT Cytotoxicity Screening

Objective: Determine IC50 in your specific cell line before in vivo use.

  • Preparation: Dissolve N-cyclobutyl-7H-purin-6-amine in 100% DMSO to 100 mM stock.

  • Seeding: Plate HepG2 or CHO cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions in media (Final DMSO < 0.5%).

    • Range: 0.1 µM to 500 µM.

    • Include Positive Control: Doxorubicin or N6-benzyladenine.

    • Include Vehicle Control: 0.5% DMSO.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Stop Criteria: If IC50 < 10 µM, compound is highly cytotoxic; handle as a potent toxin.

Protocol: Hemodynamic Monitoring (In Vivo Pre-Screen)

Objective: Rule out acute adenosine A1-mediated cardiovascular collapse.

  • Model: Anesthetized Rat (Sprague-Dawley).

  • Dosing: Intravenous bolus.

  • Dose Escalation: Start at 0.1 mg/kg.

  • Endpoint: Monitor Heart Rate (HR) and Mean Arterial Pressure (MAP) for 30 mins post-dose.

  • Warning Sign: A rapid drop in HR (>20%) suggests rapid ribosylation to the active nucleoside.

Handling, Storage, and Emergency Procedures

Occupational Hygiene
  • Engineering Controls: Use a certified chemical fume hood. Do not handle open powder on a benchtop.

  • PPE:

    • Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Respiratory: N95 or P100 particulate respirator if dust generation is possible outside a hood.

Storage Stability
  • Condition: Store at -20°C.

  • Atmosphere: Desiccate; protect from moisture. Hydrolysis may release Cyclobutylamine (Toxic/Corrosive).

  • Shelf Life: >2 years if kept dry and frozen.

Emergency Response
ScenarioAction Protocol
Skin Contact Wash with soap and water for 15 mins.[2] DMSO solutions increase absorption—monitor for systemic signs (dizziness).
Eye Contact Rinse cautiously with water for 15 mins.[3] Remove contact lenses.[2][3][4][5] Seek medical attention.
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, administer oxygen.
Spill Dampen powder to prevent dusting. Wipe up with 10% bleach solution (deactivates biological activity) followed by ethanol.

References

  • Thedford, R., Leyimu, E. O., Thornton, K., & Mehta, R. (1988). Cytotoxicity of N6-cycloalkylated adenine and adenosine analogs to mouse hepatoma cells.[1] Chemotherapy, 34(1), 54–59.

  • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry, 15(11), 3737-3747.

  • PubChem. (n.d.). N-cyclobutyl-7H-purin-6-amine (Compound Summary). National Library of Medicine.

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of N6-cycloalkyladenosines at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry, 35(3), 407-422. (Contextual reference for A1 agonist activity of the nucleoside metabolite).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of N-cyclobutyl-7H-purin-6-amine from 6-chloropurine

) of 6-Chloropurine Target Molecule: N-cyclobutyl-9H-purin-6-amine (CAS: 19253-66-8) Introduction & Scope This application note details the synthesis of N-cyclobutyl-9H-purin-6-amine , a critical pharmacophore found in v...

Author: BenchChem Technical Support Team. Date: March 2026


) of 6-Chloropurine
Target Molecule:  N-cyclobutyl-9H-purin-6-amine (CAS: 19253-66-8)

Introduction & Scope

This application note details the synthesis of N-cyclobutyl-9H-purin-6-amine , a critical pharmacophore found in various cyclin-dependent kinase (CDK) inhibitors (e.g., Purvalanol analogs) and adenosine receptor ligands.

The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  on 6-chloropurine.[1] While 6-chloropurine is an electron-deficient heterocycle, the reaction kinetics are heavily influenced by solvent polarity, temperature, and the basicity of the nucleophile. This guide provides a robust thermal protocol using n-butanol  and an alternative "green" microwave-assisted protocol in ethanol/water .
Key Chemical Challenges
  • Tautomerism: The starting material exists as a tautomeric mixture (7H/9H). The N-9 proton is acidic (

    
    ), meaning the base used for scavenging HCl can also deprotonate the imidazole ring, potentially reducing electrophilicity at C-6.
    
  • Volatility: Cyclobutylamine (bp 82°C) is volatile. Open reflux systems may lead to stoichiometry drift; sealed vessel chemistry is recommended.

Reaction Mechanism & Strategy

The reaction proceeds via an addition-elimination mechanism.[2][3] The amine nucleophile attacks the C-6 position, forming a resonance-stabilized Meisenheimer-like intermediate (sigma complex), followed by the expulsion of the chloride ion.

Pathway Visualization[4]

SNAr_Mechanism SM 6-Chloropurine (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (C-6) Reagent Cyclobutylamine (Nucleophile) Reagent->Intermediate Base Triethylamine (Base) Byproduct Et3N·HCl Base->Byproduct Product N-Cyclobutyl-9H-purin-6-amine Intermediate->Product Cl Elimination Intermediate->Byproduct Proton Transfer

Figure 1: Mechanistic pathway for the


 amination of 6-chloropurine.

Materials & Reagents

ComponentRoleEquiv.PurityNotes
6-Chloropurine Substrate1.0>98%Toxic; handle in fume hood.
Cyclobutylamine Nucleophile1.2 - 1.5>97%Volatile (bp 82°C). Keep chilled.
Triethylamine (Et

N)
Scavenger1.2 - 2.0>99%Captures HCl byproduct.
n-Butanol SolventN/AAnhydrousHigh bp (117°C) promotes reaction.
Ethanol Solvent (Alt)N/AAbsoluteFor microwave protocol.[1]

Experimental Protocols

Method A: Thermal Synthesis (Standard Laboratory Scale)

Best for: Gram-scale synthesis, high reproducibility, no specialized equipment.

1. Setup:

  • Equip a 50 mL pressure tube (or round-bottom flask with efficient reflux condenser) with a magnetic stir bar.

  • Critical: If using a flask, ensure the condenser coolant is <10°C to prevent amine loss.

2. Reaction Assembly:

  • Charge 6-chloropurine (1.54 g, 10.0 mmol) into the vessel.

  • Add n-butanol (20 mL). The solid may not fully dissolve initially (suspension).

  • Add Triethylamine (1.67 mL, 12.0 mmol).

  • Add Cyclobutylamine (1.07 g, ~1.28 mL, 15.0 mmol) dropwise.

3. Execution:

  • Seal the tube or establish inert atmosphere (

    
    ) if using a flask.
    
  • Heat to 100°C (internal temperature).

  • Stir for 6–12 hours .

    • Monitoring: Check TLC (DCM:MeOH 9:1). 6-Chloropurine (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
    • Observation: The mixture often becomes clear as the reaction progresses, then may turn cloudy as the product or amine salts precipitate.

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove n-butanol under reduced pressure (rotary evaporator, 60°C bath).

  • Precipitation: Add cold water (30 mL) to the residue and stir vigorously for 30 minutes. The product usually precipitates as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove trace amine.

5. Purification (if necessary):

  • Recrystallize from Ethanol/Water (1:1).

  • Alternatively, flash chromatography: Silica gel, eluting with 0-5% MeOH in DCM.

Method B: Microwave-Assisted Synthesis (Rapid)

Best for: Library generation, small scale (mg).

  • Vessel: 10 mL Microwave vial.

  • Charge: 6-Chloropurine (154 mg, 1 mmol), Cyclobutylamine (1.5 eq), Et

    
    N (1.2 eq).
    
  • Solvent: Ethanol or Water (3 mL).

  • Conditions: Irradiate at 120°C for 15–20 minutes (High absorption).

  • Workup: Cool, pour into ice water, filter precipitate.

Process Workflow Diagram

Workflow Start Start: 6-Chloropurine + n-BuOH AddReagents Add Et3N & Cyclobutylamine Start->AddReagents Heat Heat 100°C (6-12 Hours) AddReagents->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Evap Evaporate Solvent Check->Evap Yes Precip Add Cold Water (Precipitate Product) Evap->Precip Filter Filter & Wash (H2O / Et2O) Precip->Filter Dry Dry in Vacuo (Final Product) Filter->Dry

Figure 2: Operational workflow for the thermal synthesis method.

Analytical Validation (QC)

Upon isolation, the product must be verified.

  • Appearance: White to off-white powder.

  • Yield: Expected 75–90%.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.20 (s, 1H, H-2 or H-8), 8.10 (s, 1H, H-2 or H-8). Characteristic purine singlets.
      
    • 
       7.8–8.0 (br s, 1H, NH). Exchangeable.
      
    • 
       12.9 (br s, 1H, N9-H). Broad purine NH.
      
    • 
       4.6–4.8 (m, 1H, Cyclobutyl-CH).
      
    • 
       2.2–2.4 (m, 2H), 1.9–2.1 (m, 2H), 1.6–1.8 (m, 2H). Cyclobutyl methylene protons.
      
  • Mass Spectrometry (ESI):

    • Calc.[4] MW: 189.22

    • Observed

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Amine evaporationUse a sealed pressure tube; do not rely on standard reflux for volatile amines.
Incomplete Reaction Temperature too lowSwitch solvent from EtOH to n-Butanol to access temps >100°C.
Oily Product Residual solventTriturate the oil with diethyl ether or hexanes to induce crystallization.
Colored Impurities Oxidation6-chloropurine can degrade. Ensure starting material is white/pale yellow. Use

atmosphere.

References

  • Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[5]

  • Legraverend, M., & Grierson, D. S. (2006). The C-2 and C-6 Substitutions of Purines.[6] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. (General review of purine

    
     reactivity).
    
  • Cayman Chemical. (2023).[7] 6-Chloropurine Product Information & Solubility Data.

  • Bakkestuen, A. K., et al. (2005). Synthesis and SAR of Antimycobacterial 9-Arylpurines. Journal of Medicinal Chemistry, 48(7), 2710-2723.[7] (Demonstrates thermal amination protocols).

Sources

Application

Application Note: Protocol for Dissolving N-cyclobutyl-7H-purin-6-amine for In Vitro Assays

Introduction & Chemical Context N-cyclobutyl-7H-purin-6-amine (often referred to as N6-cyclobutyladenine or related derivatives depending on tautomer specification) is a hydrophobic purine analog. In drug discovery, this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-cyclobutyl-7H-purin-6-amine (often referred to as N6-cyclobutyladenine or related derivatives depending on tautomer specification) is a hydrophobic purine analog. In drug discovery, this scaffold is frequently utilized as a core structure for Cyclin-Dependent Kinase (CDK) inhibitors and cytokinin research.

The critical challenge with this compound is its planar, aromatic structure , which promotes strong


-

stacking interactions. This results in high crystal lattice energy and poor aqueous solubility. Improper dissolution leads to "microprecipitation"—invisible aggregates that cause noisy IC50 data, false negatives in enzymatic assays, and clogging in microfluidic systems.

This protocol details a self-validating dissolution strategy designed to maintain compound monomericity in aqueous buffers.

Physicochemical Profile
PropertyDetail
Chemical Name N-cyclobutyl-7H-purin-6-amine
Common Identity N6-cyclobutyladenine
Molecular Weight ~189.22 g/mol
Hydrophobicity (cLogP) ~1.5 - 2.0 (Estimated)
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous
Aqueous Solubility Poor (< 1 mM without co-solvent)

Solubility Assessment & Solvent Selection[1]

The "Crash" Phenomenon

Directly adding aqueous buffer to the solid compound will result in a suspension, not a solution. Furthermore, adding a high-concentration DMSO stock directly to a static aqueous buffer can cause solvent shock precipitation , where the compound crashes out at the interface before mixing occurs.

Validated Solubility Limits
SolventMax Solubility (approx.)Application Note
100% DMSO (Anhydrous) 50 - 100 mM Recommended for Stock. Clear solution.
Ethanol (100%) 10 - 20 mMVolatile; concentration changes over time. Not recommended for long-term stock.
PBS / Media (pH 7.4) < 0.1 mMDo not dissolve solid directly here.
1% DMSO in PBS ~10 - 50 µMWorking Limit. Above this, risk of precipitation increases.

Step-by-Step Dissolution Protocol

Phase 1: Preparation of Master Stock (50 mM)

Materials:

  • N-cyclobutyl-7H-purin-6-amine (Solid)[1]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Desiccator[2]

Procedure:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation, which degrades the compound.

  • Calculation: Calculate the volume of DMSO required to reach 50 mM .

    • Formula:

      
      
      
  • Solvation: Add the calculated volume of anhydrous DMSO to the vial.

  • Disruption: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Scientific Rationale: Sonication creates cavitation bubbles that disrupt the crystal lattice, overcoming the high lattice energy of the purine stack.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved particles.

Phase 2: The "Intermediate Dilution" Method (Critical Step)

To avoid precipitation during the assay setup, do not pipette 50 mM stock directly into the cell culture plate. Use an intermediate dilution step.

Workflow Diagram (Graphviz):

DissolutionProtocol cluster_0 Prevention of Shock Precipitation Solid Solid Compound (N-cyclobutyl-7H-purin-6-amine) Stock Master Stock (50 mM in 100% DMSO) Solid->Stock Dissolve & Vortex DMSO Anhydrous DMSO DMSO->Stock Inter Intermediate Solution (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media/Buffer) Assay Final Assay Well (5 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (into Final Well)

Caption: Two-step dilution workflow to prevent solvent shock precipitation at the aqueous interface.

Procedure:

  • Prepare Intermediate (10x Conc): Dilute the 50 mM Master Stock 1:100 into the assay buffer (or media) to create a 500 µM solution.

    • Note: This solution will contain 1% DMSO.[3]

    • Technique: Add the buffer to a tube, vortex gently, and slowly inject the DMSO stock into the vortexing buffer.

  • Prepare Final Assay Concentration: Dilute the Intermediate solution 1:100 into the final wells.

    • Result: Final concentration 5 µM , Final DMSO 0.01% .

Self-Validating Quality Control (QC)

Before running a high-throughput screen, validate the solubility using a Nephelometry or Absorbance Check .

  • Prepare a Dummy Plate: Prepare a serial dilution of the compound in the assay buffer (e.g., 100 µM down to 0.1 µM).

  • Read Absorbance: Measure OD600 (optical density at 600 nm).

  • Analysis:

    • The baseline should be identical to the vehicle control (DMSO only).

    • A spike in OD600 indicates precipitation (light scattering).

    • Action: If precipitation occurs at your working concentration, lower the concentration or increase the DMSO tolerance (if the assay allows, up to 0.5%).

Storage and Stability

  • Master Stock (DMSO): Store at -20°C or -80°C. Stable for 6 months.

    • Aliquot: Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Purines can crystallize upon repeated freezing, creating "seeds" that induce precipitation in future experiments.

  • Aqueous Dilutions: Prepare fresh. Do not store. Hydrophobic purines will slowly adhere to plastic surfaces (polypropylene/polystyrene) over 24 hours, reducing the effective concentration.

References

  • PubChem. Compound Summary: N6-cyclobutyladenine (7H-Purin-6-amine, N-cyclobutyl-). National Library of Medicine.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem. Solubility and Stability of Purine Derivatives in DMSO. Technical Guide.

  • Sigma-Aldrich. Fundamental of DMSO Solubility for Screening Libraries. Technical Bulletin.

Sources

Method

Preparation of N-cyclobutyl-7H-purin-6-amine stock solutions in DMSO

Application Note: Preparation of N-cyclobutyl-7H-purin-6-amine Stock Solutions in DMSO Executive Summary This guide provides a standardized protocol for preparing high-integrity stock solutions of N-cyclobutyl-7H-purin-6...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-cyclobutyl-7H-purin-6-amine Stock Solutions in DMSO

Executive Summary

This guide provides a standardized protocol for preparing high-integrity stock solutions of N-cyclobutyl-7H-purin-6-amine (CAS: 117778-37-7), a synthetic N6-substituted adenine derivative often utilized as a cytokinin analog or kinase inhibitor probe. While purine derivatives are classically lipophilic, their planarity can lead to strong intermolecular stacking, occasionally complicating dissolution. This protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) to disrupt these interactions, ensuring a homogeneous, stable stock solution suitable for high-throughput screening (HTS) and cellular assays.

Physicochemical Profile & Safety

Before initiating the protocol, the user must verify the compound identity and safety parameters.

PropertySpecification
Compound Name N-cyclobutyl-7H-purin-6-amine
Synonyms N6-cyclobutyladenine; N-cyclobutyladenine
CAS Number 117778-37-7
Molecular Formula C₉H₁₁N₅
Molecular Weight 189.22 g/mol
Physical State White to off-white solid
Solubility (DMSO) ≥ 50 mM (Predicted/Empirical)
Solubility (Water) Low (Precipitation risk > 100 µM)

Safety Warning:

  • DMSO Hazards: DMSO is a potent solvent that penetrates skin and membranes readily. It can carry dissolved toxic compounds directly into the bloodstream. Always wear nitrile gloves and safety goggles.

  • Compound Bioactivity: As a purine analog, this compound may interfere with nucleotide metabolism or signaling pathways (e.g., CDKs). Handle as a potential reproductive toxin and mutagen.

Experimental Protocol

Materials Required
  • Compound: N-cyclobutyl-7H-purin-6-amine (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, Water content <0.1%).

    • Note: Water accumulation in DMSO significantly decreases the solubility of lipophilic purines. Use a fresh bottle or one stored over molecular sieves.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Reasoning: Amber glass protects from photodegradation; PTFE prevents plasticizer leaching which can occur with standard polypropylene tubes in long-term DMSO storage.

Preparation of 50 mM Stock Solution (Example)

Target Volume: 1.0 mL Target Concentration: 50 mM

Step-by-Step Methodology:

  • Calculations: Use the formula:

    
    
    
    
    
    [1][2][3]
    • Directive: Do not attempt to weigh exactly 9.461 mg. Instead, weigh an amount close to this (e.g., 9.8 mg) and adjust the DMSO volume to achieve the exact concentration.

  • Weighing:

    • Weigh ~10 mg of the solid into a tared amber glass vial.

    • Record the exact mass (e.g., 10.2 mg ).

  • Volume Adjustment: Calculate the required DMSO volume (

    
    ) for the recorded mass:
    
    
    
    
    • Example: For 10.2 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If the solid persists, sonicate in a water bath at 37°C for 5 minutes. Purines can form tight crystal lattices that require sonic energy to break.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear with no particulate matter.

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) in cryovials to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

Quality Control & Usage

Precipitation Check (The "Crash" Test): Before applying to cells, verify the compound does not precipitate upon dilution into aqueous media.

  • Dilute the stock 1:1000 into PBS (Final: 50 µM).

  • Incubate at 37°C for 30 minutes.

  • Measure OD600 or inspect under a microscope. Turbidity indicates precipitation.

Diagram: Stock Preparation Workflow

StockPrep Start Start: N-cyclobutyl-7H-purin-6-amine (Solid Powder) Weigh Weigh Solid (m) Record exact mass Start->Weigh Calc Calculate DMSO Volume (V) V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex / Sonicate (37°C) Ensure complete dissolution AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot into Cryovials (Avoid Freeze-Thaw) QC->Aliquot Pass Store Store at -20°C Aliquot->Store

Caption: Logical workflow for the gravimetric preparation of N-cyclobutyl-7H-purin-6-amine stock solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10997088, 7H-Purin-6-amine-15N (Analogous Structure). Retrieved from [Link]

  • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry.[4][5][6] Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of N-cyclobutyl-7H-purin-6-amine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of N-cyclobutyl-7H-purin-6-amine, a substituted purine analog with significant pote...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-cyclobutyl-7H-purin-6-amine, a substituted purine analog with significant potential in medicinal chemistry. The protocol leverages the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid and high-yield production.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, purification and characterization methods, and discusses the advantages of the microwave-assisted approach over conventional heating.

Introduction: The Significance of N-Substituted Purines and Microwave Synthesis

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents.[3] Specifically, N-substituted purines have demonstrated a wide array of pharmacological activities. The target molecule of this protocol, N-cyclobutyl-7H-purin-6-amine, is a member of this important class of compounds.

Traditional methods for the synthesis of such derivatives often involve lengthy reaction times and can lead to the formation of multiple byproducts, complicating purification.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[6] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased yields, and often, improved product purity.[2][7] This "green chemistry" approach also frequently allows for the use of less hazardous solvents, further enhancing its appeal in modern drug discovery and development.[4][8]

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of N-cyclobutyl-7H-purin-6-amine from 6-chloropurine and cyclobutylamine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism.[9] In this reaction, the lone pair of electrons on the nitrogen atom of cyclobutylamine acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring. The electronegative chlorine atom serves as a good leaving group, and its departure is facilitated by the formation of a stable Meisenheimer-like intermediate.[10] The overall reaction is the displacement of the chloride ion by the cyclobutylamino group.

The purine ring system, while aromatic, is rendered susceptible to nucleophilic attack at the C2, C6, and C8 positions due to the presence of the electron-withdrawing nitrogen atoms.[11][12] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Caption: Generalized SNAr mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurity
6-ChloropurineC₅H₃ClN₄154.551.0 mmol≥98%
CyclobutylamineC₄H₉N71.121.2 mmol≥99%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.5 mmol≥99%
Ethanol (anhydrous)C₂H₅OH46.075 mL≥99.5%
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-chloropurine (154.6 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (5 mL) to the vial and stir to dissolve the 6-chloropurine. To this solution, add cyclobutylamine (0.102 mL, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (0.261 mL, 1.5 mmol).

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[13] The pressure should be monitored and should not exceed the vessel's limits.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification A Weigh 6-Chloropurine B Add Ethanol A->B C Add Cyclobutylamine B->C D Add DIPEA C->D E Seal Vial D->E F Microwave Irradiation (120°C, 10 min) E->F G Cool to Room Temperature F->G H Remove Solvent G->H I Flash Column Chromatography H->I J Characterization I->J

Caption: Experimental workflow for the synthesis.

Purification Protocol

Purification of N-substituted purine derivatives can be effectively achieved using silica gel flash chromatography.[14]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization

The structure and purity of the synthesized N-cyclobutyl-7H-purin-6-amine should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclobutyl group and the purine ring protons. The integration of these signals will confirm the ratio of the different protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (DMSO-d₆)Signals corresponding to purine C2-H, C8-H, cyclobutyl N-CH, and cyclobutyl -CH₂- protons.
¹³C NMR (DMSO-d₆)Signals for the purine ring carbons and the cyclobutyl carbons.
HRMS (ESI+) Calculated m/z for C₉H₁₂N₅⁺ [M+H]⁺, observed value should be within ± 5 ppm.

Discussion: Advantages of the Microwave-Assisted Protocol

The microwave-assisted synthesis of N-cyclobutyl-7H-purin-6-amine offers several distinct advantages over conventional heating methods:

  • Rapid Reaction Times: The reaction is completed in minutes rather than hours, significantly increasing throughput.[17]

  • High Yields: Microwave heating often leads to higher isolated yields due to reduced thermal decomposition and side product formation.[1]

  • Improved Purity: The rapid and uniform heating can minimize the formation of impurities, simplifying the purification process.[2]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[7]

  • Green Chemistry: The use of smaller solvent volumes and reduced reaction times aligns with the principles of green chemistry.[4]

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of N-cyclobutyl-7H-purin-6-amine. The method is rapid, efficient, and high-yielding, making it an excellent choice for researchers in medicinal chemistry and drug development. The principles and techniques described herein can be adapted for the synthesis of other N-substituted purine derivatives.

References

  • Taylor & Francis Online. (2008, February 22). Latest advances on regiospecific microwave-assisted synthesis of novel purine derivatives as antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The green synthesis of pyrimidine and purine derivatives under microwave irradiation. Retrieved from [Link]

  • Bentham Science. (n.d.). Microwave Synthesis of Guanine and Purine Analogs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. Retrieved from [Link]

  • ACS Publications. (2006, April 1). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • NIH. (n.d.). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Retrieved from [Link]

  • PubMed. (2005, February 28). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Retrieved from [Link]

  • SciELO. (2006, June 29). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Bentham Science. (2023, November 22). Microwave-Assisted Synthesis of Biologically Relevant Six-Membered N-Heterocycles. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for the Delivery of N-cyclobutyl-7H-purin-6-amine

Abstract N-cyclobutyl-7H-purin-6-amine is a substituted purine derivative with significant potential in pharmacological research. However, like many heterocyclic amine compounds, its therapeutic application is often hamp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-cyclobutyl-7H-purin-6-amine is a substituted purine derivative with significant potential in pharmacological research. However, like many heterocyclic amine compounds, its therapeutic application is often hampered by poor aqueous solubility, which can lead to low and erratic oral bioavailability.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on strategic approaches to formulate this compound effectively. We will explore advanced formulation techniques including nanosuspension, amorphous solid dispersion, and cyclodextrin complexation. This guide details the scientific rationale behind each strategy, provides step-by-step laboratory protocols for their preparation, and outlines the necessary characterization methods to validate the formulation's performance.

Physicochemical & Pre-formulation Analysis

A thorough understanding of the physicochemical properties of N-cyclobutyl-7H-purin-6-amine is the cornerstone of a rational formulation design. The presence of a purine core with multiple nitrogen atoms allows for hydrogen bonding, while the N-cyclobutyl group introduces significant hydrophobicity, likely resulting in poor water solubility.[3]

1.1 Predicted Physicochemical Properties

Due to the limited publicly available experimental data for this specific molecule, we can infer its properties based on its structure and data from analogous purine derivatives.

PropertyPredicted Value / CharacteristicRationale & Scientific Context
Molecular Formula C₉H₁₁N₅Derived from chemical structure.
Molecular Weight 189.22 g/mol Calculated from the molecular formula.
LogP (Octanol/Water) ~1.5 - 2.5The cyclobutyl group significantly increases lipophilicity compared to unsubstituted adenine (LogP ~ -0.1).[4] This value suggests the compound is lipophilic and will likely have low aqueous solubility.
Aqueous Solubility Poorly SolubleLipophilic character and a stable crystalline lattice structure are expected to limit solubility in aqueous media. Many purine derivatives are classified as poorly soluble.[5][6]
pKa (Amine) ~4.0 - 5.0 and ~9.0 - 10.0Purine amines are typically basic. The N-cyclobutyl group may slightly alter the basicity of the exocyclic amine. The purine ring itself has multiple nitrogen atoms that can be protonated or deprotonated.[7]
Physical State Likely a crystalline solidLower aliphatic amines can be liquids or gases, but the larger, more rigid purine structure suggests a solid state at room temperature.[8]

1.2 Essential Pre-formulation Studies

Before committing to a complex formulation strategy, the following baseline data must be generated.

  • pH-Solubility Profiling: The solubility of an ionizable compound like N-cyclobutyl-7H-purin-6-amine is highly dependent on pH. Determining the pH-solubility profile is critical for selecting appropriate formulation strategies and predicting its behavior in the gastrointestinal tract. For ionizable compounds, adjusting the pH is a primary strategy to consider.[6]

  • Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) should be used to identify the melting point, confirm the crystalline nature, and screen for potential polymorphs. Polymorphism can significantly impact solubility and stability.[9]

  • Forced Degradation Studies: The compound's stability under stress conditions (acid, base, oxidation, heat, light) must be evaluated to identify potential degradation pathways and ensure the chosen formulation process will not compromise the drug's integrity.

Strategic Formulation Approaches

The primary goal for formulating N-cyclobutyl-7H-purin-6-amine is to enhance its aqueous solubility and/or dissolution rate, thereby improving its bioavailability.[2][9] Based on the predicted properties of the compound, three primary strategies are recommended.

Diagram 1: Formulation Strategy Selection Workflow

Formulation_Strategy_Workflow Start API: N-cyclobutyl-7H-purin-6-amine (Poorly Soluble) PhysChem Physicochemical Characterization (LogP, pKa, Solubility, Solid State) Start->PhysChem Analyze IsSolubilityLimiting Is Bioavailability Solubility-Limited? PhysChem->IsSolubilityLimiting Evaluate Strategy1 Strategy 1: Nanosuspension (Particle Size Reduction) IsSolubilityLimiting->Strategy1 Yes Strategy2 Strategy 2: Amorphous Solid Dispersion (Increase Apparent Solubility) IsSolubilityLimiting->Strategy2 Yes Strategy3 Strategy 3: Cyclodextrin Complexation (Molecular Encapsulation) IsSolubilityLimiting->Strategy3 Yes Formulation Formulation & Process Development Strategy1->Formulation Strategy2->Formulation Strategy3->Formulation Characterization In Vitro & In Vivo Characterization Formulation->Characterization Test End Optimized Formulation Characterization->End Select

Caption: Decision workflow for selecting a suitable formulation strategy.

Strategy 1: Nanosuspension

Scientific Rationale: This "top-down" approach involves reducing the particle size of the crystalline drug to the nanometer range (typically < 1000 nm).[10][11] According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, leading to a faster dissolution rate.[12] This can significantly improve the absorption of poorly soluble drugs. Nanosuspensions are a commercially viable approach and applicable to drugs that are insoluble in both aqueous and organic media.[10][13]

Advantages:

  • High drug loading capacity.

  • Applicable to a wide range of poorly soluble drugs.

  • Can be adapted for various routes of administration (oral, parenteral, etc.).[13][14]

Protocol 2.1: Preparation of N-cyclobutyl-7H-purin-6-amine Nanosuspension by Wet Milling

  • Preparation of Stabilizer Solution:

    • Accurately weigh a suitable stabilizer, such as Poloxamer 188 or Hydroxypropyl Methylcellulose (HPMC).

    • Prepare a 2% (w/v) aqueous solution by dissolving the stabilizer in purified water with gentle stirring.

    • Rationale: The stabilizer adsorbs onto the surface of the drug nanoparticles, preventing them from agglomerating (Ostwald ripening) through steric hindrance.[14]

  • Slurry Formation:

    • Disperse 100 mg of N-cyclobutyl-7H-purin-6-amine into 10 mL of the prepared stabilizer solution.

    • Stir the mixture using a magnetic stirrer for 30 minutes to ensure the drug particles are fully wetted.

  • Wet Milling:

    • Transfer the slurry to the milling chamber of a planetary ball mill or a bead mill.

    • Add yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter) as the milling media.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for 4-8 hours.

    • Scientist's Note: Maintain the temperature of the milling chamber between 4-10 °C using a cooling jacket. This is crucial to prevent thermal degradation of the API and potential changes in its crystalline form.[15]

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by decanting or passing through a sieve.

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid form.[10]

  • Characterization (Self-Validation):

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An acceptable formulation should have a mean particle size below 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the physical stability of the suspension. A zeta potential of ±30 mV is generally considered stable.

    • Dissolution Rate: Perform an in vitro dissolution test comparing the nanosuspension to the unformulated drug powder. A significant increase in the dissolution rate validates the success of the formulation.[15]

Strategy 2: Amorphous Solid Dispersion (ASD)

Scientific Rationale: This strategy aims to convert the drug from its stable, low-energy crystalline state to a high-energy, metastable amorphous form.[16][17] By dispersing the amorphous drug within a hydrophilic polymer matrix, the energy barrier of the crystal lattice is overcome, leading to a significant increase in apparent solubility and dissolution rate.[18][19]

Advantages:

  • Can achieve significant increases in apparent solubility, leading to supersaturation in vivo.[16]

  • Well-established manufacturing processes like spray drying and hot-melt extrusion are scalable.[20]

Diagram 2: Mechanism of Amorphous Solid Dispersion

ASD_Mechanism Crystalline Crystalline API Low Energy Low Solubility Process Spray Drying or Hot-Melt Extrusion (with Polymer) Crystalline->Process ASD Amorphous Solid Dispersion (ASD) API (Amorphous) Polymer Matrix Process->ASD Creates Dissolution Dissolution in Aqueous Media ASD->Dissolution Leads to Supersaturated Supersaturated Solution High Energy High Apparent Solubility Dissolution->Supersaturated

Caption: Conversion of crystalline API to a high-energy ASD.

Protocol 2.2: Preparation of ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Select a suitable polymer such as polyvinylpyrrolidone (PVP K30), HPMC, or Soluplus®.

    • Rationale: The polymer is critical for stabilizing the amorphous state of the drug by inhibiting recrystallization and can also help maintain supersaturation upon dissolution.[17]

    • Select a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Solution Preparation:

    • Prepare a solution by dissolving N-cyclobutyl-7H-purin-6-amine and the selected polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in the chosen solvent.

    • Ensure complete dissolution by gentle stirring or sonication. A typical total solid content is 5-10% (w/v).

  • Spray Drying Process:

    • Set up a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Optimize the process parameters:

      • Inlet Temperature: 100-140 °C

      • Aspirator Rate: 80-100%

      • Pump Rate: 5-10 mL/min

    • Scientist's Note: The goal is to achieve rapid solvent evaporation, which "freezes" the drug in its amorphous state within the polymer matrix. The outlet temperature should be kept well above the boiling point of the solvent but below the glass transition temperature (Tg) of the final product if possible.

  • Product Collection:

    • Collect the resulting dry powder from the cyclone separator.

    • Store the ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization (Self-Validation):

    • Solid-State Analysis: Use XRPD to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp Bragg peaks). Use DSC to measure the glass transition temperature (Tg), which indicates a single-phase, amorphous system.

    • Dissolution Performance: Conduct in vitro dissolution studies. The ASD should show a much faster and higher extent of drug release compared to the crystalline form, often achieving a "spring and parachute" effect of supersaturation.[15]

Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like N-cyclobutyl-7H-purin-6-amine, forming a more water-soluble inclusion complex.[23][24] This molecular encapsulation masks the hydrophobic nature of the drug, thereby enhancing its apparent solubility and dissolution.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[23]

Advantages:

  • Forms a true solution, which can be ideal for liquid formulations.

  • Can improve not only solubility but also the chemical stability of the guest molecule.[22]

Protocol 2.3: Preparation of Inclusion Complex by Kneading Method

  • Molar Ratio Determination:

    • Based on phase solubility studies, determine the optimal molar ratio of drug to cyclodextrin (typically 1:1 or 1:2).[22]

  • Complex Formation:

    • Accurately weigh N-cyclobutyl-7H-purin-6-amine and HP-β-CD in the predetermined molar ratio and place them in a mortar.

    • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to form a thick, consistent paste.

    • Rationale: The solvent facilitates the interaction and entry of the drug molecule into the cyclodextrin cavity.

  • Kneading:

    • Knead the paste vigorously for 45-60 minutes.

    • During kneading, the solvent helps to disrupt the drug's crystal structure and promotes the formation of the inclusion complex.

  • Drying and Pulverization:

    • Dry the resulting product in an oven at 40-50 °C until all solvent has evaporated.

    • Pulverize the dried complex into a fine powder using a mortar and pestle, and then pass it through a fine-mesh sieve.

  • Characterization (Self-Validation):

    • Phase Solubility Studies: These studies, performed according to the method of Higuchi and Connors, are the primary evidence for complex formation and can be used to determine the stability constant (Kb) of the complex.[22]

    • Spectroscopic Analysis: Techniques like FT-IR, NMR, or UV-Vis spectroscopy can show shifts in characteristic peaks, confirming the interaction between the drug and cyclodextrin.[22]

    • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to the free drug. A significant increase in solubility validates the approach.

Comparative Summary & Recommendations

Formulation StrategyKey AdvantageKey DisadvantageBest Suited For...
Nanosuspension High drug loading; versatile for different administration routes.Risk of particle aggregation over time; requires specialized equipment (milling/homogenization).Oral or parenteral delivery where maintaining the crystalline form is desired but dissolution rate is the limiting factor.
Amorphous Solid Dispersion Potential for the highest increase in apparent solubility and bioavailability.[19]Physically unstable (risk of recrystallization); sensitive to moisture and temperature.Oral solid dosage forms for drugs where overcoming lattice energy is the primary barrier to dissolution.
Cyclodextrin Complexation Forms a true solution; can improve chemical stability.Lower drug loading capacity; can be expensive for high-dose drugs.Liquid oral or parenteral formulations, or for drugs requiring both solubility and stability enhancement.

For N-cyclobutyl-7H-purin-6-amine, all three strategies offer viable pathways to improve bioavailability. The choice depends on the target dose, desired dosage form, and development timeline. An amorphous solid dispersion approach is often a powerful first choice for oral delivery of BCS Class II compounds due to its potential for dramatic solubility enhancement.

Conclusion

The successful delivery of N-cyclobutyl-7H-purin-6-amine hinges on overcoming its inherent poor aqueous solubility. This guide has outlined three robust and scientifically-grounded formulation strategies: nanosuspension, amorphous solid dispersion, and cyclodextrin complexation. By following the detailed protocols and validation steps provided, researchers can systematically evaluate these approaches, characterize the resulting formulations, and select an optimal strategy to advance their research and development goals. A rational, data-driven formulation approach is paramount to unlocking the full therapeutic potential of this promising molecule.

References

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. (2022, September 12). SciSpace. [Link]

  • Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. (2025, October 23). ResearchGate. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Innovare Academic Sciences. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science Publishers. [Link]

  • Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenv. (n.d.). ScienceDirect. [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (n.d.). National Institutes of Health (NIH). [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Liposomal Formulations in Clinical Use: An Updated Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health (NIH). [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout. (2024, March 24). National Institutes of Health (NIH). [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. (2013, June 25). National Institutes of Health (NIH). [Link]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. (2024, June 2). Lonza. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. [Link]

  • 7H-Purin-6-amine-15N. (n.d.). PubChem. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). Wiley Online Library. [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024, August 2). MDPI. [Link]

  • Liposomal Formulations: A Recent Update. (2024, December 30). MDPI. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

  • Chemical Properties of cyclohexyl-n-propyl-amine. (n.d.). Cheméo. [Link]

  • 7H-Purin-6-amine, 7-methyl-. (n.d.). NIST WebBook. [Link]

  • High drug:lipid formulations of liposomal-antineoplastic agents. (n.d.).
  • Description and Solubility. (2012, June 12). U.S. Pharmacopeia. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (n.d.). National Institutes of Health (NIH). [Link]

  • Understanding Bioavailability: Maximizing the Potential of Medications and Nutrients. (n.d.). LinkedIn. [Link]

  • Oral-Absorption-Enhancing Drug-Delivery Technology. (n.d.). Pharmaceutical Technology. [Link]

  • 2-cyclobutyl-N-propyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine. (n.d.). Chemspace. [Link]

  • Advances in Oral Drug Delivery. (n.d.). Frontiers. [Link]

  • Solubility of Amines. (n.d.). University of Calgary. [Link]

  • Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. (2022, November 29). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Cyclobutyl-7H-purin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the nucleophilic aromatic substitution (SNAr) of purine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the nucleophilic aromatic substitution (SNAr) of purine scaffolds. The synthesis of N-cyclobutyl-7H-purin-6-amine from 6-chloropurine and cyclobutylamine is a critical transformation in drug discovery, particularly in the development of1 and 2.

While seemingly straightforward, researchers often face issues with incomplete conversion, hydrolysis side-reactions, and poor recovery during workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Reaction Troubleshooting Workflow

Workflow Start 6-Chloropurine + Cyclobutylamine Reaction SNAr Reaction (Solvent, Base, Heat) Start->Reaction Check Reaction Monitoring (LC-MS / TLC) Reaction->Check Issue1 Issue: Incomplete Conversion Check->Issue1 Unreacted SM Issue2 Issue: Hypoxanthine Side-Product Check->Issue2 Polar Impurity Issue3 Issue: Low Yield After Workup Check->Issue3 Product Lost Fix1 Solution: Use n-Butanol (100°C) or Microwave Issue1->Fix1 Success Optimized Yield: N-cyclobutyl-7H-purin-6-amine Fix1->Success Fix2 Solution: Anhydrous Solvent & Dry Base Issue2->Fix2 Fix2->Success Fix3 Solution: Neutralize pH & Salt-Out Extraction Issue3->Fix3 Fix3->Success

Fig 1. Troubleshooting workflow for the SNAr synthesis of N-cyclobutyl-7H-purin-6-amine.

Troubleshooting Guides & FAQs

Q1: Why is my conversion of 6-chloropurine to N-cyclobutyl-7H-purin-6-amine stalling at 50-60%? A1: This is fundamentally an activation energy issue. The cyclobutyl group is sterically hindered compared to primary, straight-chain alkylamines. In an SNAr mechanism, the nucleophilic attack at the C6 position forms a bulky Meisenheimer complex intermediate. The steric bulk of the cyclobutyl ring increases the transition state energy. Corrective Action: Elevate the reaction temperature. Switching from ethanol (b.p. 78 °C) to n-butanol (b.p. 117 °C) allows for higher reflux temperatures, effectively driving the reaction to completion. Alternatively, 3 at 120 °C for 30 minutes can rapidly overcome this steric barrier and achieve >90% conversion.

Q2: I observe a highly polar, UV-active side-product on TLC that stays at the baseline. What is it, and how do I prevent it? A2: You are likely observing the formation of hypoxanthine (7H-purin-6-ol). The C6 position of 6-chloropurine is highly electrophilic. If your solvent or base contains trace amounts of water, hydroxide ions (generated by the amine base reacting with water) will outcompete the sterically hindered cyclobutylamine as a nucleophile at elevated temperatures, leading to hydrolysis. Corrective Action: Ensure strictly anhydrous conditions. Use anhydrous solvents, dry your amine base over molecular sieves, and conduct the reaction under an inert argon or nitrogen atmosphere.

Q3: My LC-MS shows 100% conversion, but my isolated yield is <40%. Where is the product? A3: Your product is likely trapped in the aqueous phase during the extraction process. N-cyclobutyl-7H-purin-6-amine is amphoteric; it contains basic nitrogens (N1, N3, N7) and an acidic proton (N9-H). If the aqueous workup is too acidic or too basic, the purine ring becomes ionized and highly water-soluble. Corrective Action: Adjust the aqueous phase to a neutral pH (~7.0) before extraction to ensure the molecule is in its neutral, un-ionized form (its isoelectric point). Furthermore, use a more polar organic extraction solvent, such as a mixture of ethyl acetate and n-butanol, or utilize a "salting out" method by saturating the aqueous layer with NaCl.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why specific conditions are prioritized in the protocol.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolTEA802468Slow conversion due to steric hindrance and low boiling point.
DMFK₂CO₃252445Insufficient thermal energy to overcome the activation barrier.
DMFK₂CO₃901272Better conversion, but product loss occurs during aqueous DMF removal.
n-Butanol DIPEA 100 12 88 Optimal thermal profile; DIPEA minimizes side reactions.
EthanolTEA120 (MW)0.592Microwave irradiation rapidly overcomes steric bulk.
Validated Experimental Protocol

Objective: Achieve >85% isolated yield of N-cyclobutyl-7H-purin-6-amine using optimized thermal and anhydrous conditions.

Reagents & Materials:

  • 6-Chloropurine (1.0 eq, 10.0 mmol)

  • Cyclobutylamine (1.5 eq, 15.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol)

  • Anhydrous n-butanol (30 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry argon for 5 minutes.

    • Causality: An anhydrous environment prevents hydroxide-mediated hydrolysis of the highly electrophilic C6 position into hypoxanthine.

  • Reagent Addition: Suspend 6-chloropurine (1.54 g, 10.0 mmol) in anhydrous n-butanol (30 mL). Add DIPEA (3.48 mL, 20.0 mmol) followed by cyclobutylamine (1.28 mL, 15.0 mmol) via syringe.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclobutylamine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 100 °C using a precisely controlled oil bath. Stir vigorously for 12 hours. The initial suspension will gradually become a clear, homogeneous solution as the product forms.

  • Self-Validating Check (Monitoring): Verify reaction completion via LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material (6-chloropurine, Rf ~0.6) should be completely consumed, replaced by a lower Rf spot corresponding to the product.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the n-butanol. Dissolve the crude residue in 30 mL of distilled water. Carefully adjust the pH to 7.0 using 1M HCl or 1M NaOH.

    • Causality: Purines are amphoteric. Neutralizing the pH ensures the product is un-ionized, maximizing its partition into the organic phase and preventing yield loss in the aqueous layer.

  • Isolation: Saturate the aqueous layer with solid NaCl (salting out). Extract with a mixture of Ethyl Acetate/n-Butanol (4:1, v/v) (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Gradient: 2% to 8% MeOH in DCM) to yield N-cyclobutyl-7H-purin-6-amine as a pure white solid.

References
  • Source: National Institutes of Health (NIH)
  • Title: A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine Source: ResearchGate URL
  • Title: Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3-dioxolane 2,6-diamino purine (DAPD) (Amdoxovir) and (-)

Sources

Optimization

Minimizing side products in the nucleophilic substitution of 6-chloropurine

Title : Technical Support Center: Optimizing Nucleophilic Substitution of 6-Chloropurine Introduction Welcome to the Technical Support Center for 6-chloropurine derivatization. 6-Chloropurine is a cornerstone intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Optimizing Nucleophilic Substitution of 6-Chloropurine

Introduction Welcome to the Technical Support Center for 6-chloropurine derivatization. 6-Chloropurine is a cornerstone intermediate in the development of purine analogs, kinase inhibitors, and antiviral therapeutics. The C6 position is highly electrophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr). However, the purine scaffold is sensitive. Researchers frequently encounter side reactions such as hydrolysis to hypoxanthine, regioselectivity issues, and complete ring degradation under harsh conditions. This guide provides field-proven troubleshooting strategies and self-validating protocols to minimize side products and maximize your yields.

Diagnostic Workflow

Workflow Start 6-Chloropurine SNAr Reaction Hydrolysis Issue: High Hypoxanthine (Hydrolysis) Start->Hydrolysis Mass[M-Cl+OH] detected LowYield Issue: Low Conversion (Weak Nucleophile) Start->LowYield Unreacted SM remains Degradation Issue: Ring Degradation (Black Tar) Start->Degradation Complex mixture/Loss of SM HydrolysisFix Action: Use anhydrous solvents & dry bases (DIPEA) Hydrolysis->HydrolysisFix LowYieldFix Action: Convert to 6-Iodopurine or use Microwave heating LowYield->LowYieldFix DegradationFix Action: Avoid strong aqueous acids/alkali at >100°C Degradation->DegradationFix

Diagnostic workflow for troubleshooting 6-chloropurine SNAr side reactions.

FAQ & Troubleshooting Guides

Q1: I am seeing a major side product with a mass of[M-Cl+OH]. Why is my 6-chloropurine converting to hypoxanthine, and how do I stop it? Root Cause : The C6-Cl bond is highly susceptible to nucleophilic attack by hydroxide ions. When 6-chloropurine is exposed to adventitious water in the presence of a base, or heated in aqueous alkali, it undergoes quantitative hydrolysis to form hypoxanthine[1]. This tetrahedral intermediate formation and subsequent chloride displacement is a primary degradation pathway in wet, alkaline environments. Solution :

  • Solvent Quality : Transition to strictly anhydrous solvents (e.g., dry n-butanol, DMF, or ethanol).

  • Reagent Handling : Ensure your amine nucleophile and non-nucleophilic base (e.g.,2[2]) are freshly dried.

  • Causality : Eliminating water removes the competing hydroxide nucleophile, forcing the reaction pathway exclusively toward the desired amination.

Q2: I am trying to couple a weakly nucleophilic aniline, but the conversion is extremely low. Pushing the temperature leads to a black, degraded mixture. What are my options? Root Cause : Aliphatic amines react readily via SNAr, but electron-poor or sterically hindered anilines lack sufficient nucleophilicity. Prolonged heating at >120 °C in acidic or strongly basic media causes purine ring destruction, often opening the imidazole or pyrimidine rings to form 4-aminoimidazole or 4-aminopyrimidine derivatives[3]. Solution :

  • Microwave-Assisted Synthesis : Utilizing4 in polar solvents (like water) can drive the amination of weak nucleophiles in minutes rather than hours, minimizing the thermal degradation window[4].

  • Halogen Exchange (Finkelstein-type) : Convert the 6-chloropurine to a 6-iodopurine intermediate prior to coupling. 6-Iodopurines are vastly superior substrates for SNAr and palladium-catalyzed cross-couplings, allowing reactions with weak anilines to proceed at much lower temperatures[5].

Q3: I am attempting an N-alkylation prior to the C6 substitution, but I get a messy mixture of regioisomers. How does this affect the C6 substitution? Root Cause : Direct alkylation of 6-chloropurine under basic conditions typically yields a thermodynamically driven mixture of N9 (major) and N7 (minor) regioisomers[2]. Performing a C6 SNAr on this mixture doubles your impurity profile, complicating purification. Furthermore, certain N7-alkyl groups (like tert-butyl) are highly unstable in acidic solutions and will dealkylate[2]. Solution :

  • Protecting Group Strategy : Employ a regioselective protecting group (e.g., THP) at the N9 position before performing the C6 substitution.

  • Causality : By locking the regiochemistry early, you ensure the C6-electrophilic center is uniform, preventing parallel side-reactions of isomeric purines.

Quantitative Data: Optimization Parameters for 6-Chloropurine SNAr

The following table summarizes the causal relationship between reaction conditions and side product formation, synthesized from optimization studies[1][2][3][4].

Solvent SystemNucleophile TypeTemp (°C)TimeMajor Product YieldKey Side Product / Mechanistic Issue
Aqueous NaOHOH⁻ (Hydrolysis)100 °C1 hQuantitative (Hypoxanthine)Complete hydrolysis of C6-Cl bond[1].
DMF (Anhydrous)Aliphatic Amine80 °C12 h85–95%Trace dimerization; clean SNAr profile[3].
n-ButanolAliphatic Amine120 °C12 h80–90%Trace hypoxanthine if solvent is not anhydrous[2].
Water (Microwave)Aniline (Aromatic)100 °C15 min70–85%Minimal degradation due to rapid kinetics[4].
DMF (Thermal)Aniline (Aromatic)150 °C24 h<20%Severe purine ring degradation (black tar)[3].

Standard Operating Procedure (SOP): Regioselective C6-Amination of 6-Chloropurine

This self-validating protocol is designed to minimize hydrolysis and ring degradation when coupling primary or secondary aliphatic amines to 6-chloropurine[2].

Step 1: Preparation and Inert Atmosphere

  • Action : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N₂ for 5 minutes.

  • Causality : Removing atmospheric moisture prevents the generation of hydroxide ions, directly eliminating the hypoxanthine hydrolysis side-reaction.

Step 2: Reagent Loading

  • Action : Add 6-chloropurine (1.0 equivalent, e.g., 2.0 mmol) and the desired amine nucleophile (1.2 equivalents) to the flask.

  • Causality : A slight excess of amine drives the reaction to completion without promoting over-reaction or dimerization at other sensitive ring positions.

Step 3: Solvent and Base Addition

  • Action : Suspend the reagents in 10 mL of anhydrous n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise via syringe.

  • Causality : DIPEA acts as a non-nucleophilic acid scavenger. As the SNAr reaction proceeds, HCl is generated. Without DIPEA, the acidic environment would protonate the incoming amine (killing its nucleophilicity) and potentially catalyze the degradation of the purine ring[3].

Step 4: Reaction Execution

  • Action : Heat the mixture to 100 °C using a temperature-controlled oil bath. Monitor the reaction via LC-MS or TLC (typically complete in 4–12 hours).

  • Causality : Maintaining the temperature at or below 100 °C provides sufficient activation energy for the C6 substitution while staying below the thermal threshold for imidazole/pyrimidine ring opening.

Step 5: Quenching and Purification

  • Action : Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Causality : The mild alkaline quench neutralizes any residual acid without risking late-stage hydrolysis, ensuring the isolated adenine derivative remains intact.

References

1.[1] Title: The action of alkali on some purines and their derivatives. Source: rsc.org. URL: 2.[2] Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Source: nih.gov. URL: 3.[4] Title: Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Source: scielo.br. URL: 4.[3] Title: Fragment-based approach to novel bioactive purine derivatives. Source: urfu.ru. URL: 5.[5] Title: SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Source: acs.org. URL:

Troubleshooting

Preventing degradation of N-cyclobutyl-7H-purin-6-amine during storage

Welcome to the Technical Support Center for the handling, storage, and validation of N-cyclobutyl-7H-purin-6-amine . As an N6-substituted adenine derivative, this compound is highly susceptible to specific environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and validation of N-cyclobutyl-7H-purin-6-amine .

As an N6-substituted adenine derivative, this compound is highly susceptible to specific environmental stressors that can compromise its structural integrity. Degradation not only reduces the effective concentration of your active pharmaceutical ingredient (API) but also introduces biologically active artifacts (such as free adenine or cyclobutylamine) that can severely confound experimental assays.

This guide is designed to provide researchers with field-proven, self-validating methodologies to ensure absolute chemical integrity from powder to assay.

Diagnostic & Storage Workflow

G Start N-cyclobutyl-7H-purin-6-amine Storage Workflow Solid Solid Form Start->Solid Solution Solution Form Start->Solution SolidStore Store at -20°C Desiccated, Dark Solid->SolidStore SolPrep Dissolve in Anhydrous DMSO or 0.01 N KOH Solution->SolPrep Degradation Degradation Check (HPLC-UV 260 nm) SolidStore->Degradation Annually Aliquot Aliquot into Amber Vials SolPrep->Aliquot SolStore Store at -80°C Argon Purged Aliquot->SolStore SolStore->Degradation Every 3-6 months

Workflow for the preparation, storage, and stability monitoring of N-cyclobutyl-7H-purin-6-amine.

Troubleshooting Guides & FAQs

Q1: Why is my N-cyclobutyl-7H-purin-6-amine degrading in aqueous stock solutions? Causality & Mechanism: N6-substituted purines undergo hydrolytic cleavage at the N6-position when exposed to extreme pH or prolonged aqueous environments at room temperature. This hydrolysis yields free adenine and cyclobutanol/cyclobutylamine. Furthermore, the purine ring is susceptible to oxidative degradation catalyzed by dissolved oxygen and trace metal ions. Resolution: Avoid storing the compound in highly concentrated alkaline solutions (e.g., >0.5 N KOH) at room temperature. Studies on analogous N6-substituted adenines demonstrate that while they are highly stable at low alkaline concentrations (0.01 N - 0.05 N KOH) when frozen, high concentrations combined with ambient temperatures lead to a 20% loss of the intact compound within just 18 days ().

Q2: I observed a color change and loss of potency in my DMSO stock. What happened? Causality & Mechanism: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture, which lowers the freezing point of the solvent and initiates slow hydrolysis of the amine linkage. Additionally, exposure to ambient laboratory light can induce photolytic degradation of the purine ring. Resolution: Always use anhydrous DMSO (≤0.005% water content). Aliquot the stock solution immediately upon preparation to avoid repeated freeze-thaw cycles. Store all aliquots in amber glass vials to block UV/visible light penetration.

Q3: How can I validate that my stored compound hasn't degraded before an expensive assay? Causality & Mechanism: Because degradation products like free adenine are also biologically active and can trigger off-target cellular responses, relying solely on phenotypic assays to check compound viability is dangerous. A self-validating system requires analytical quantification. Resolution: Implement routine High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm). The appearance of a secondary peak corresponding to un-alkylated adenine is the primary diagnostic marker for N6-degradation ().

Quantitative Stability Data

The following table summarizes the degradation kinetics of N6-substituted adenines (using trans-zeatin and kinetin as structural models) across various storage conditions. Use this data to establish your internal expiration dates.

Storage ConditionSolventConcentrationTemperatureDurationIntact Recovery (%)Risk of Degradation
Optimal Aqueous 0.01 N - 0.05 N KOH1.0 mg/mL-20°C90 Days> 95%Low
Standard Transit 0.05 N KOH1.0 mg/mL2°C - 6°C90 Days> 90%Low
Room Temp Aqueous 0.05 N KOH1.0 mg/mL25°C90 Days~ 90%Moderate
High Alkali / RT 0.5 N KOH50.0 mg/mL25°C18 Days~ 80%High
High Alkali / Heat 0.5 N KOH50.0 mg/mL40°C18 Days< 80%Critical

Experimental Protocol: Self-Validating Preparation & Storage

To ensure absolute trustworthiness in your experimental data, follow this self-validating protocol for preparing and storing N-cyclobutyl-7H-purin-6-amine. This methodology inherently prevents degradation while providing a built-in mechanism for verifying compound integrity.

Phase 1: Inert Dissolution

  • Equilibrate the lyophilized solid N-cyclobutyl-7H-purin-6-amine to room temperature inside a desiccator to prevent condensation of atmospheric moisture on the powder.

  • Dissolve the compound in anhydrous DMSO (or 0.01 N KOH if an aqueous vehicle is strictly required) to create a 10 mM to 50 mM master stock. Perform this step under a nitrogen or argon atmosphere if possible.

Phase 2: Aliquoting and Cryopreservation 3. Immediately dispense the master stock into single-use, tightly sealed amber glass vials (e.g., 10 µL to 50 µL per vial). 4. Purge the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping. This displaces oxygen and prevents auto-oxidation of the amine linkage. 5. Snap-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Phase 3: HPLC-UV Validation (The Self-Validating Step) 6. Baseline Scan: Before freezing the batch, run a 1 µL sample of the master stock through an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 260 nm. Record the retention time and peak area of the intact N-cyclobutyl-7H-purin-6-amine. 7. Pre-Assay Verification: Every 3 to 6 months, or before critical in vivo experiments, thaw one aliquot and repeat the HPLC-UV scan. 8. Analysis: Compare the chromatogram to the baseline scan. A reduction in the primary peak area by >5%, or the emergence of a new peak at the retention time of free adenine, indicates hydrolytic cleavage. Discard the batch if degradation is detected.

References

  • Title: Stability of adenine-based cytokinins in aqueous solution Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases Source: PubMed (Biochemical Journal) URL: [Link]

  • Title: N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

Optimization

Troubleshooting baseline noise in HPLC analysis of purine derivatives

Welcome to the technical support center for the HPLC analysis of purine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of purine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on achieving a stable and low-noise baseline. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your chromatographic data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline noise in the HPLC analysis of purine derivatives.

Q1: Why is my baseline noisy only when I'm running my purine samples?

A1: This often points to an issue with the mobile phase's interaction with your purine analytes or the column. Purine derivatives are ionizable compounds, and their retention and peak shape are highly sensitive to the mobile phase pH.[1][2] If the pH is not adequately controlled or is close to the pKa of your purines, you can experience poor peak shape and a noisy baseline. Additionally, impurities in your mobile phase or sample can contribute to noise, especially in gradient elution.[3]

Q2: I see a regular, pulsing noise in my baseline. What could be the cause?

A2: A regular, pulsing baseline noise is often indicative of a problem with the HPLC pump or an air bubble in the system.[4] Check for leaks in the pump seals and ensure that your mobile phase is thoroughly degassed. If the problem persists, a faulty check valve in the pump may need replacement.

Q3: My baseline is drifting upwards during my gradient run. Is this normal?

A3: Some baseline drift is expected in gradient elution, especially if the mobile phase components have different UV absorbance at the detection wavelength.[5] However, excessive drift can indicate a contaminated mobile phase, a column that is not properly equilibrated, or a failing detector lamp.[5][6]

Q4: What are "ghost peaks" and how can I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They can be caused by impurities in the mobile phase, carryover from previous injections, or contamination in the HPLC system.[7] To eliminate them, ensure you are using high-purity solvents, thoroughly clean your injector and system, and consider using a guard column.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve baseline noise issues in your HPLC analysis of purine derivatives.

Mobile Phase Preparation and Optimization

The mobile phase is a critical factor in achieving a stable baseline for purine analysis. Due to their ionizable nature, purines' interaction with the stationary phase is highly dependent on the mobile phase pH.

The Critical Role of pH Control

The ionization state of purine derivatives changes with pH, which directly impacts their retention on a reversed-phase column.[1] Operating at a pH close to the pKa of a purine can lead to split peaks and baseline instability. For robust and reproducible results, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units away from the pKa of your target purines.[2]

Experimental Protocol: Optimizing Mobile Phase pH for Purine Analysis

  • Determine the pKa values of your target purine derivatives from literature sources.

  • Select a suitable buffer that has a pKa within ±1 pH unit of your desired mobile phase pH.[8] Common buffers for reversed-phase HPLC include phosphate and acetate.[9]

  • Prepare the aqueous portion of the mobile phase by dissolving the buffer salts in high-purity water (HPLC-grade or equivalent).

  • Adjust the pH of the aqueous phase using a calibrated pH meter before adding the organic modifier.[10]

  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[11]

  • Prepare the final mobile phase by mixing the pH-adjusted aqueous buffer with the appropriate HPLC-grade organic solvent (e.g., acetonitrile or methanol).

  • Thoroughly degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation.[6]

Table 1: Common Buffers for Reversed-Phase HPLC of Purines

BufferpKa Value(s)Effective pH RangeUV Cutoff (approx.)Notes
Phosphate2.15, 7.20, 12.331.1-3.1, 6.2-8.2~200 nmMost commonly used buffer in the pH range of 2.1 to 3.1 or 6.2 to 8.2.[9]
Acetate4.763.8-5.8~210 nmGood choice for pH control in the mid-range.[9]
Formate3.752.8-4.8~210 nmOften used in LC-MS applications due to its volatility.

Data sourced from various chemical reference materials.

Use of Ion-Pairing Reagents

For highly polar purine derivatives that have poor retention on reversed-phase columns, ion-pairing reagents can be added to the mobile phase to improve retention and peak shape. However, impure ion-pairing reagents can be a significant source of baseline noise. Always use high-purity, HPLC-grade ion-pairing reagents.

dot

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Diagnosis cluster_3 Solutions Noisy_Baseline Noisy Baseline Observed Check_Mobile_Phase 1. Review Mobile Phase Prep - Freshly prepared? - HPLC-grade solvents? - Degassed properly? Noisy_Baseline->Check_Mobile_Phase Start Here Check_System 2. Inspect HPLC System - Leaks? - Pressure fluctuations? Check_Mobile_Phase->Check_System Isolate_Pump Pump & Degasser Issues (Pulsating Noise) Check_System->Isolate_Pump If noise is regular Isolate_Detector Detector Issues (Irregular Noise/Drift) Check_System->Isolate_Detector If noise is irregular Isolate_Column Column Contamination (Drift, Ghost Peaks) Check_System->Isolate_Column If drift/ghost peaks Solution_Pump - Purge system - Check/replace seals - Service check valves Isolate_Pump->Solution_Pump Solution_Detector - Check lamp hours - Clean flow cell - Check temperature stability Isolate_Detector->Solution_Detector Solution_Column - Flush column - Replace column Isolate_Column->Solution_Column

Caption: A systematic workflow for troubleshooting baseline noise.

HPLC System and Hardware

Each component of the HPLC system can be a potential source of baseline noise. A systematic approach to diagnosis is key.

  • Pump and Degasser: As mentioned, a faulty pump can cause pulsating noise.[4] Ensure the pump seals are in good condition and that the check valves are functioning correctly. An inefficient degasser can lead to the formation of air bubbles, which will cause sharp spikes in the baseline as they pass through the detector flow cell.[6]

  • Injector and Autosampler: Carryover from previous injections can introduce contaminants that appear as ghost peaks.[7] A proper needle wash step in your autosampler method is crucial. If you suspect carryover, run a blank injection (injecting only mobile phase) to see if the ghost peaks persist.

  • Column: A contaminated or degraded column can lead to a drifting baseline and the appearance of broad, undefined peaks.[7] If you suspect column contamination, follow the manufacturer's instructions for column flushing. To confirm if the column is the source of the noise, you can replace it with a union and run the mobile phase through the system to the detector. If the baseline becomes stable, the column is the likely culprit.

  • Detector: A deteriorating UV detector lamp can cause a noisy and drifting baseline.[6] Check the lamp usage hours and replace it if it has exceeded its recommended lifetime. A dirty flow cell can also contribute to baseline noise. You can try flushing the flow cell with a strong solvent like isopropanol or methanol to clean it. Temperature fluctuations in the lab can also affect the detector and cause baseline drift, so maintaining a stable laboratory temperature is important.[5]

Sample Preparation

Impurities in your sample can co-elute with your purine derivatives or contaminate the column, leading to baseline issues.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or injector.

  • Sample Matrix: If you are working with complex matrices (e.g., biological fluids, cell extracts), consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances before HPLC analysis.

dot

Purine_pH_Relationship cluster_pH_Scale cluster_Purine_State cluster_Chromatographic_Effect Low_pH Low pH (e.g., pH < pKa - 2) Mid_pH pH ≈ pKa Protonated Purine is Protonated (Less Polar) Low_pH->Protonated Results in High_pH High pH (e.g., pH > pKa + 2) Mixed Mixture of Protonated and Deprotonated Forms Mid_pH->Mixed Results in Deprotonated Purine is Deprotonated (More Polar) High_pH->Deprotonated Results in Good_Retention Good Retention & Stable Baseline Protonated->Good_Retention Leads to Poor_Peak_Shape Poor Peak Shape & Baseline Instability Mixed->Poor_Peak_Shape Leads to Reduced_Retention Reduced Retention & Stable Baseline Deprotonated->Reduced_Retention Leads to

Caption: The effect of mobile phase pH on purine ionization and chromatography.

References

  • Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. PMC. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development. ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC Troubleshooting Guide. Washington State University. [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LinkedIn. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for N-cyclobutyl-7H-purin-6-amine Crystallization

Welcome to the advanced troubleshooting and protocol guide for the crystallization of N-cyclobutyl-7H-purin-6-amine. Because purine derivatives exhibit complex intermolecular hydrogen bonding and temperature-dependent so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the crystallization of N-cyclobutyl-7H-purin-6-amine. Because purine derivatives exhibit complex intermolecular hydrogen bonding and temperature-dependent solubility, controlling the thermal trajectory is the most critical parameter in defining your final crystal habit, purity, and yield 1.

This guide is designed for process chemists and formulation scientists. It bypasses basic theory to deliver self-validating protocols, thermodynamic causality, and actionable solutions to common crystallization failures.

Part 1: Quantitative Data & Phase Behavior

Understanding the solubility profile of N-cyclobutyl-7H-purin-6-amine is the prerequisite for designing a successful cooling crystallization process. The table below outlines representative temperature-dependent solubility data and the resulting phase behaviors in common solvent systems.

Table 1: Temperature-Dependent Solubility and Phase Behavior of N-cyclobutyl-7H-purin-6-amine

Temperature (°C)Solubility in Ethanol (mg/mL)Solubility in 80:20 DMSO/Water (mg/mL)Phase Behavior / Kinetic Observation
70 85.4142.0Complete dissolution (Clear solution)
50 42.198.5Metastable zone (Optimal for seeding)
30 18.365.2High supersaturation (Risk of LLPS in DMSO)
10 5.222.1Nucleation/Growth (Target isolation temp)

Part 2: Self-Validating Experimental Protocol

To avoid the pitfalls of uncontrolled primary nucleation, we utilize a Seeded Parabolic Cooling Crystallization approach. Every step below includes a mechanistic causality and a validation check to ensure the system behaves predictably before you proceed.

Workflow: Seeded Parabolic Cooling Crystallization

Step 1: Saturated Dissolution

  • Action: Suspend crude N-cyclobutyl-7H-purin-6-amine in Ethanol at an initial concentration of ~80 mg/mL. Heat the reactor to

    
     (70°C) under moderate agitation.
    
  • Causality: Elevated temperature increases kinetic energy, breaking the strong solute-solute intermolecular hydrogen bonds inherent to the purine core, forcing the compound into the solution phase 1.

  • Validation Check: Visual confirmation of a completely clear solution. If turbidity persists, hold at

    
     for 15 additional minutes or add 5% v/v co-solvent. Do not proceed if undissolved solids remain.
    

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into the main crystallizer.

  • Causality: Removes insoluble foreign particulates that act as uncontrolled heterogeneous nucleation sites.

  • Validation Check: The filtrate must remain optically clear. Premature cloudiness indicates the filter or transfer line was too cold, causing localized supersaturation.

Step 3: Controlled Cooling to Seeding Temperature (


) 
  • Action: Cool the solution linearly at 1.0°C/min to 50°C (

    
    ).
    
  • Causality: Brings the system safely into the metastable zone (supersaturated but kinetically stable) without crossing the labile boundary where spontaneous nucleation occurs 2.

  • Validation Check: Temperature stabilizes at 50°C ± 0.5°C with zero spontaneous nucleation.

Step 4: Seeding & Aging

  • Action: Introduce 1-2% w/w of milled N-cyclobutyl-7H-purin-6-amine seed crystals. Age the suspension for 60 minutes.

  • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. Aging allows the seeds to heal milled surfaces and begin secondary growth.

  • Validation Check: Seeds remain suspended and do not dissolve (confirming supersaturation) nor multiply rapidly into a thick slurry (confirming the system is safely in the metastable state).

Step 5: Parabolic Cooling Trajectory

  • Action: Cool from 50°C to 10°C using a non-linear, parabolic profile (e.g., 0.1°C/min initially, gradually increasing to 0.5°C/min).

  • Causality: A slow initial cooling rate accommodates the low total surface area of the seed crystals. As the crystals grow, their surface area increases exponentially, allowing the system to handle faster cooling rates later in the process without triggering a burst of secondary nucleation [[3]]().

  • Validation Check: In-situ FBRM (Focused Beam Reflectance Measurement) shows a steady increase in chord length with no sudden spikes in fine particle counts.

Step 6: Isolation & Washing

  • Action: Filter the suspension and wash the cake with cold (5°C) anti-solvent (e.g., Heptane).

  • Causality: Cold washing displaces residual mother liquor and impurities without dissolving the purified product.

  • Validation Check: Gravimetric or HPLC analysis of the mother liquor confirms the concentration matches the theoretical solubility limit at 10°C (approx. 5.2 mg/mL).

CoolingProfile Start Determine MSZW & Solubility Curve Tmax Heat to T_max (Complete Dissolution) Start->Tmax Seed Cool to T_seed (Enter Metastable Zone) Tmax->Seed Cooling Apply Cooling Trajectory Seed->Cooling Fast Linear / Rapid Cooling (Labile Zone Reached) Cooling->Fast High dT/dt Slow Parabolic / Slow Cooling (Stays in Metastable Zone) Cooling->Slow Low initial dT/dt Fines High Nucleation: Fine Crystals Fast->Fines Large Growth Dominates: Large, Pure Crystals Slow->Large

Caption: Optimal temperature trajectories dictate crystal size and purity.

Part 3: Troubleshooting & FAQs

Q1: My crystallization yields a thick emulsion or "oil" instead of solid crystals. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out" 4.

  • The Causality: This occurs when the cooling trajectory crosses the thermodynamic binodal curve before it crosses the solid solubility curve 5. Instead of integrating into a rigid crystal lattice, the highly supersaturated solute molecules separate into a product-rich liquid phase (droplets) suspended in a solvent-rich phase.

  • The Fix: Solvents with excessively high drug solubility are typically associated with high oiling-out risks 6. You must either change the solvent system to shift the phase diagram, or reduce the cooling rate and introduce seed crystals just above the temperature where the cloud point (oiling out) occurs to force solid nucleation 4.

LLPS_Troubleshooting Issue Oiling Out (LLPS) Detected During Cooling Check Is T_cloud > T_nucleation? Issue->Check Thermo Thermodynamic LLPS (Binodal Curve Crossed) Check->Thermo Yes Kinetic Kinetic LLPS (High Supersaturation) Check->Kinetic No Sol1 Change Solvent System (Shift Phase Diagram) Thermo->Sol1 Sol2 Reduce Cooling Rate & Seed at T_seed Kinetic->Sol2

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS).

Q2: The crystals are too fine, leading to clogged filters and poor purity.

A: You are generating supersaturation faster than the crystals can consume it.

  • The Causality: Rapid, linear cooling induces a massive spike in supersaturation, pushing the system past the metastable limit into the labile zone. This causes a burst of primary nucleation, resulting in thousands of microscopic fines rather than the growth of existing particles .

  • The Fix: Implement a state-dependent C-control strategy or a non-linear (parabolic) cooling profile 2. Ensure you are seeding the batch properly to provide adequate surface area for growth.

Q3: How do I balance optimal crystal growth with the thermal degradation of the API?

A: This is a classic thermodynamic vs. kinetic trade-off.

  • The Causality: Optimum cooling profiles require slow initial cooling to maximize growth over nucleation. However, keeping a heat-sensitive purine derivative at elevated temperatures for prolonged periods promotes thermal degradation 8.

  • The Fix: Do not rely on cooling alone. Utilize a combined batch-cooling and semi-batch antisolvent approach (TF-SSC). By adding an antisolvent during the initial high-temperature phase, you can force desupersaturation and crystal growth without requiring an extended hold time at

    
    8.
    

References

  • Source: benchchem.
  • Source: mt.
  • Source: mdpi.
  • Source: acs.
  • Source: laccei.
  • Source: bocsci.
  • Source: researchgate.
  • Source: mit.

Sources

Optimization

Removing unreacted cyclobutylamine from N-cyclobutyl-7H-purin-6-amine mixtures

Ticket ID: PUR-006-CYC Status: Open Role: Senior Application Scientist Executive Summary The removal of unreacted cyclobutylamine (CBA) from N-cyclobutyl-7H-purin-6-amine mixtures is a common challenge in nucleophilic ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-006-CYC Status: Open Role: Senior Application Scientist

Executive Summary

The removal of unreacted cyclobutylamine (CBA) from N-cyclobutyl-7H-purin-6-amine mixtures is a common challenge in nucleophilic aromatic substitution (SNAr) workflows. The difficulty arises from the amphoteric nature of the purine scaffold and the volatility/basicity profile of the amine.

This guide provides three validated protocols to isolate your target compound. The choice of method depends heavily on whether your excess amine exists as a free base (volatile liquid) or a hydrochloride salt (non-volatile solid) at the end of the reaction.

Module 1: Physicochemical Profiling

Understanding the "Why" behind the separation.[1]

PropertyCyclobutylamine (Impurity)N-cyclobutyl-7H-purin-6-amine (Target)Implication for Separation
Boiling Point 81.5°C (Volatile)>200°C (Solid)Thermal Removal: Possible only if amine is in free base form.
Basicity (

)
~10.6 (Conjugate Acid)N1/N3: ~2.4 (Weak Base)pH Window: At pH 4–6, CBA is ionic (H2O soluble); Target is neutral (Organic soluble).
Acidity (

)
None (Non-acidic)N7/N9-H: ~8.9 (Weak Acid)Base Sensitivity: High pH (>10) will deprotonate the target, dragging it into the aqueous phase.
State LiquidSolidRecrystallization: Target can be precipitated; amine stays in mother liquor.[1]
Module 2: Troubleshooting Workflow (Decision Tree)

Before selecting a protocol, determine the state of your reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckSalt Did reaction generate HCl? (e.g., from 6-chloropurine) Start->CheckSalt IsSalt Amine is likely a NON-VOLATILE SALT CheckSalt->IsSalt Yes IsFree Amine is likely a VOLATILE LIQUID CheckSalt->IsFree No (or excess base used) ActionSalt Must Neutralize or Use Aqueous Wash IsSalt->ActionSalt ActionFree Can Evaporate directly IsFree->ActionFree MethodA Protocol A: pH-Controlled Extraction (Best for Purity) ActionSalt->MethodA MethodB Protocol B: Copper Sulfate Wash (Best for Trace Removal) ActionSalt->MethodB MethodC Protocol C: Azeotropic Evaporation (Best for Large Excess) ActionFree->MethodC

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity state.

Module 3: Validated Protocols
Protocol A: The "pH Swing" Extraction (Recommended)

Best for: Standard synthesis where the product is acid-stable.

The Mechanism: We exploit the


 gap.[1] By adjusting the aqueous layer to pH 4.5–5.5 , cyclobutylamine (

10.6) is fully protonated to cyclobutylammonium (water-soluble). The purine target (

base ~2.[1]4) remains unprotonated and neutral (organic-soluble).

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Note: If the product is not soluble, add a small amount of Methanol (MeOH), but keep it <10% to prevent amine carryover.

  • The Acid Wash: Wash the organic layer 2× with 0.5 M Citric Acid or 1 M HCl (carefully monitored).[1]

    • Critical: Test the aqueous layer pH.[1][3] It must be acidic (pH < 6).[3]

  • The Brine Wash: Wash the organic layer 1× with saturated brine to remove trapped water/acid.[1]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Why Citric Acid? It buffers naturally around pH 3–5, preventing accidental protonation of the purine nitrogens (N1/N3), which could cause yield loss into the water layer.

Protocol B: The Copper Sulfate Complexation

Best for: Stubborn amine residues or when the product is acid-sensitive.

The Mechanism: Primary amines coordinate strongly with Cu(II) ions to form water-soluble, deep blue/purple complexes (e.g.,


). The purine system is a poor ligand for copper in comparison.[1]

Step-by-Step:

  • Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO4) .

  • The Wash: Wash the organic solution (EtOAc/DCM) with the CuSO4 solution.[1]

  • Visual Check: The aqueous layer will turn a vibrant purple/royal blue if amine is present.[1]

  • Repeat: Repeat the wash until the aqueous layer remains light blue (color of pure CuSO4).[1]

  • Clear: Wash 1× with water, then 1× with brine to remove copper salts.

Protocol C: Thermal Removal (Azeotropic)

Best for: Large scale, excess amine removal where extraction causes emulsions.

The Mechanism: Cyclobutylamine boils at 81.5°C. However, if it exists as a hydrochloride salt (from scavenging HCl), it will not evaporate. You must "freebase" it first.[1]

Step-by-Step:

  • Neutralization: Treat the reaction mixture with excess saturated NaHCO3 or Na2CO3.[1] Stir for 20 mins.

  • Extraction: Extract into EtOAc.

  • Evaporation: Concentrate on a rotary evaporator.

  • The Azeotrope Trick: Redissolve the residue in Toluene or Ethanol and re-evaporate.[1]

    • Why? Toluene forms azeotropes with amines, helping to "drag" the last traces of cyclobutylamine out of the oil.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is precipitating during the acid wash (Protocol A). What happened? A: You likely dropped the pH too low (pH < 2).[1] At this pH, the purine ring protonates (at N1 or N3), becoming cationic and water-soluble (or insoluble in both phases, forming a gum).

  • Fix: Back-extract the aqueous layer by adjusting the pH to ~6 with dilute NaOH and extracting again with EtOAc. Use Citric Acid instead of HCl next time.

Q2: I see an oily residue that smells like amine, even after evaporation. A: Cyclobutylamine has a high affinity for glass and oils.

  • Fix: Use Protocol B (Copper Wash). It is chemically specific for the amine and will pull it out even if it's trapped in an oil.[1]

Q3: Can I use chromatography? A: Yes, but primary amines streak badly on silica gel due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH). This "caps" the silica sites, allowing the amine impurity to elute or stay at the baseline while your product moves.

Q4: Is the product stable to the Copper Wash? A: Generally, yes. Purines can coordinate copper, but the affinity of the primary alkyl amine (cyclobutylamine) is orders of magnitude higher. If you see your product yield drop, wash the organic layer with EDTA solution to reclaim any copper-bound product.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17469, Cyclobutylamine. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams: Purine and Amine Values. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Workup for Removing Amines (CuSO4 and Acid Wash Protocols). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Addressing Poor Membrane Permeability of N-cyclobutyl-7H-purin-6-amine

Prepared by: Senior Application Scientist, Advanced Drug Development Technologies This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering chall...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Technologies

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the membrane permeability of N-cyclobutyl-7H-purin-6-amine. We will explore the underlying reasons for its poor permeability and provide a series of troubleshooting guides and detailed experimental protocols to systematically address and overcome this critical barrier to bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability challenges associated with N-cyclobutyl-7H-purin-6-amine.

Q1: Why does N-cyclobutyl-7H-purin-6-amine exhibit poor membrane permeability? A1: The permeability of a molecule is governed by a balance of its physicochemical properties. N-cyclobutyl-7H-purin-6-amine, like many purine analogs, possesses a polar purine core with multiple nitrogen atoms capable of forming hydrogen bonds with the aqueous environment.[1] While the N-cyclobutyl group adds lipophilicity, the polar surface area of the purine ring can hinder its ability to efficiently partition into and diffuse across the lipophilic lipid bilayer of cell membranes.

Q2: What are the first steps to quantitatively assess the permeability of my compound? A2: The initial step is to establish a baseline permeability value using standardized in vitro assays. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion, followed by cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) models, which provide more biologically relevant data on both passive and active transport mechanisms.[2][3][4][5]

Q3: What are the primary strategies to improve the membrane permeability of this compound? A3: There are three main strategic pillars for enhancing permeability:

  • Chemical Modification (Prodrug Approach): Structurally modifying the molecule to create a more lipophilic, permeable derivative that converts back to the active parent compound in vivo.[6][7][8]

  • Formulation-Based Strategies: Encapsulating or dissolving the compound in advanced delivery systems, such as lipid-based formulations or polymeric nanoparticles, to facilitate its transport across the intestinal epithelium.[9][10][11]

  • Use of Permeability Enhancers: Co-administering the compound with excipients that transiently increase the permeability of the intestinal barrier.[12][13]

Q4: Which in vitro permeability assay is most appropriate for my needs? A4: The choice depends on your research stage and objectives.

  • PAMPA: Best for early-stage, high-throughput screening to rank compounds based on passive permeability.[2][4]

  • Caco-2: The industry standard for predicting human oral absorption, as it mimics the intestinal barrier and can identify compounds subject to active efflux.[14][15]

  • MDCK: A faster-growing alternative to Caco-2. MDR1-MDCK cells, which overexpress the P-gp efflux pump, are particularly useful for specifically studying efflux liability and predicting blood-brain barrier penetration.[16][17][18]

Q5: How do I interpret the data from these assays? A5: The primary output is the apparent permeability coefficient (Papp) in cm/s. In bidirectional cell-based assays (Caco-2, MDCK), you will obtain Papp values for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The ratio of these values (Papp B-A / Papp A-B) gives the Efflux Ratio (ER). An ER greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[15]

Section 2: Initial Permeability Assessment Workflow

Before attempting to enhance permeability, it is crucial to establish a reliable baseline. This workflow outlines the logical progression of experiments.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Biological Assessment cluster_2 Phase 3: Strategy Selection Compound N-cyclobutyl-7H-purin-6-amine PAMPA PAMPA Assay (High-Throughput Screen) Compound->PAMPA Assess passive diffusion Papp_Passive Determine Passive Papp PAMPA->Papp_Passive Caco2 Caco-2 or MDCK Assay (Bidirectional) Papp_Passive->Caco2 Advance for biological context Papp_Efflux Calculate Papp (A-B, B-A) & Efflux Ratio (ER) Caco2->Papp_Efflux Efflux_Decision ER > 2? Papp_Efflux->Efflux_Decision Efflux_Substrate Conclusion: Efflux is a major issue Efflux_Decision->Efflux_Substrate Yes Permeability_Issue Conclusion: Poor intrinsic permeability Efflux_Decision->Permeability_Issue No Strategy1 Prodrugs, Nanoparticles, Efflux Pump Inhibitors Efflux_Substrate->Strategy1 Targeted Strategies Strategy2 Prodrugs, Formulations, Permeability Enhancers Permeability_Issue->Strategy2 Targeted Strategies

Caption: Permeability assessment and strategy selection workflow.

Comparative Analysis of Permeability Assays
AssayPrincipleThroughputCostBiological RelevanceKey Readouts
PAMPA Passive diffusion across an artificial lipid membrane.[2]HighLowLow (passive only)Papp (Passive)
Caco-2 Transport across a polarized human intestinal cell monolayer.[14][15]MediumHighHigh (mimics human gut)Papp (A-B, B-A), Efflux Ratio, TEER
MDCK Transport across a polarized canine kidney cell monolayer.[3][16]Medium-HighMediumMedium (good for efflux)Papp (A-B, B-A), Efflux Ratio, TEER
Section 3: Troubleshooting & Enhancement Strategies

This section provides detailed guides for the three primary strategies to improve the membrane permeability of N-cyclobutyl-7H-purin-6-amine.

Strategy A: The Prodrug Approach

The prodrug strategy involves masking the polar functional groups of the parent drug with a bioreversible, lipophilic promoiety.[19][20] This enhances membrane permeability, and upon entering the systemic circulation or target cell, the promoiety is cleaved by enzymes (e.g., esterases, phosphatases) to release the active parent drug.[6][7]

Prodrug_Concept Prodrug Parent Drug + Lipophilic Promoiety (High Permeability) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Cleavage Enzymatic or Chemical Cleavage Membrane->Cleavage ActiveDrug Active Parent Drug (Released Intracellularly) Cleavage->ActiveDrug Releases

Caption: The prodrug activation workflow.

Experimental Protocol: Prodrug Synthesis and Evaluation

  • Identify Modification Sites: The N7 or N9 positions on the purine ring or the exocyclic amine are primary candidates for derivatization.

  • Select Promoieties: Choose lipophilic promoieties with well-characterized cleavage mechanisms. Examples include pivaloyloxymethyl (POM) or S-acyl-2-thioethyl (SATE) groups.

  • Synthesis: Synthesize a small library of prodrugs by reacting N-cyclobutyl-7H-purin-6-amine with the appropriate promoiety-containing reagents.

  • Permeability Screening: Evaluate the apparent permeability (Papp) of the synthesized prodrugs using the Caco-2 assay.

  • Stability & Conversion Studies:

    • Incubate the most promising prodrugs in human plasma and liver microsomes.

    • Use LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the parent compound over time to confirm efficient and complete conversion.

Strategy B: Formulation-Based Approaches

LBFs improve oral bioavailability by presenting the drug in a solubilized state, thereby bypassing the dissolution step that often limits the absorption of poorly permeable compounds.[10][21] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are particularly effective; they are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media like gastrointestinal fluids.[11][22]

LBF_Mechanism SMEDDS SMEDDS Capsule (Drug in Oil/Surfactant) GIT GI Fluids (Aqueous) SMEDDS->GIT Ingestion & Dispersion Microemulsion Microemulsion Droplets (Drug Solubilized) GIT->Microemulsion Spontaneous Formation Absorption Intestinal Epithelium Microemulsion->Absorption Enhanced Absorption Systemic Systemic Circulation Absorption->Systemic

Caption: Mechanism of SMEDDS for enhanced drug absorption.

Experimental Protocol: SMEDDS Development and Testing

  • Excipient Solubility Screening: Determine the solubility of N-cyclobutyl-7H-purin-6-amine in a panel of pharmaceutical-grade oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Construct Ternary Phase Diagrams: Systematically mix the screened excipients in various ratios to identify the regions that form stable and efficient microemulsions.

  • Formulation Optimization: Select the formulation with the highest drug loading and optimal self-emulsification performance (e.g., rapid dispersion, small droplet size).

  • In Vitro Permeability: Perform a Caco-2 permeability assay on the optimized SMEDDS formulation. The formulation is added to the apical side, and the transport of the drug to the basolateral side is measured.

Encapsulating drugs in biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve permeability.[23] Nanoparticles can protect the drug from degradation and may be taken up by cells through endocytotic pathways, bypassing traditional diffusion barriers.[24][25] This approach has proven effective for other purine derivatives.[9]

Experimental Protocol: Nanoparticle Formulation and Permeability

  • Nanoparticle Preparation: Use a standard method like nanoprecipitation. Dissolve PLGA and N-cyclobutyl-7H-purin-6-amine in a water-miscible organic solvent (e.g., acetone). Add this solution dropwise to an aqueous phase containing a stabilizer (e.g., Poloxamer 188) under stirring.

  • Characterization: Purify the nanoparticles by centrifugation. Characterize them for size and polydispersity (using Dynamic Light Scattering), zeta potential, and drug encapsulation efficiency (by dissolving the nanoparticles and quantifying the drug content via HPLC or UV-Vis).

  • Permeability Assessment: Test the nanoparticle suspension in the Caco-2 model to determine if the encapsulation enhances the Papp value compared to the free drug.

Strategy C: Use of Permeability Enhancers (PEs)

PEs are excipients that interact with the intestinal epithelium to transiently and reversibly increase its permeability.[13] They can act by two primary mechanisms: opening the tight junctions between cells for paracellular transport or fluidizing the cell membrane for enhanced transcellular transport.[13][26]

PE_Mechanism cluster_0 cell1 Apical Cell 1 Basolateral cell2 Apical Cell 2 Basolateral tj Tight Junction Trans Transcellular Pathway Para Paracellular Pathway drug1 Drug drug1->cell1:p1 Transcellular (Disrupts Membrane) drug2 Drug drug2->tj Paracellular PE PE PE->tj Opens

Caption: Mechanisms of permeability enhancers.

Experimental Protocol: Screening for Permeability Enhancement

  • Select PEs: Choose a panel of well-characterized PEs, such as sodium caprate, which is known to open tight junctions.[27]

  • Caco-2 Assay with Co-incubation:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.

    • Measure the initial Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.[28] A value ≥ 200 Ω·cm² is typically acceptable.

    • Add N-cyclobutyl-7H-purin-6-amine to the apical chamber, both with and without the selected PE.

    • Incubate for a defined period (e.g., 2 hours).

  • Analysis:

    • Measure the concentration of the drug in the basolateral chamber to calculate Papp.

    • Measure the final TEER value. A significant drop in TEER in the presence of the PE indicates an opening of tight junctions. A failure of the TEER to recover after removal of the PE may indicate cytotoxicity.

    • Compare the Papp value with and without the PE to determine the enhancement ratio.

Section 4: Summary of Strategies
StrategyProsConsBest For
Prodrugs Covalent modification; significant permeability gains possible; can overcome efflux.[8]Requires medicinal chemistry expertise; potential for incomplete conversion or altered metabolism.Compounds with clear modification sites and high efflux liability.
LBFs Utilizes existing excipients; can significantly improve solubility and absorption.[10][29]May not be suitable for very polar compounds; potential for drug precipitation in the GI tract.Compounds with moderate lipophilicity but poor aqueous solubility.
Nanoparticles Protects drug from degradation; can facilitate alternative uptake pathways.[24][25]Complex manufacturing and characterization; regulatory pathway can be more challenging.Potent compounds where alternative uptake mechanisms are desired.
Permeability Enhancers Simple co-formulation; mechanism is often well-understood.[12]Potential for cytotoxicity/membrane damage; effect may be transient or non-specific.Proving a concept in vitro; requires careful toxicity screening.
Section 5: References
  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs | The Journal of Physical Chemistry B - ACS Publications. (2025, May 16). American Chemical Society Publications. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (2014, December 12). MDPI. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. (n.d.). Scientific Research Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • MDCK Permeability - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed. (2023, September 26). National Center for Biotechnology Information. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. (n.d.). Aenova Group. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (n.d.). Opentrons. [Link]

  • Caco2 assay protocol. (n.d.). absorption.com. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025, February 21). National Center for Biotechnology Information. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (2025, October 10). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Evotec. [Link]

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (n.d.). Vici Health Sciences. [Link]

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability - Technology Networks. (n.d.). Technology Networks. [Link]

  • Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment | IntechOpen. (2017, May 11). IntechOpen. [Link]

  • MDR1-MDCKII Permeability Assay - Bienta. (n.d.). Bienta. [Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed. (2013, August 30). National Center for Biotechnology Information. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). BioAssay Systems. [Link]

  • Permeation enhancement compounds | Pharma - Alsiano. (n.d.). Alsiano. [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). Dovepress. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). National Center for Biotechnology Information. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (2023, August 23). Frontiers. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. (2020, November 3). National Center for Biotechnology Information. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Journal of Applied Pharmaceutical Science. [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. [Link]

  • Nanoparticles in Drug Delivery - Premier Science. (2025, January 15). Premier Science. [Link]

  • 7H-Purin-6-amine-15N | C5H5N5 | CID 10997088 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for Reducing Purine Accumulation in Beer: From Metabolic Mechanisms to Brewing Technology Innovations - MDPI. (2025, April 5). MDPI. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications - MDPI. (2022, December 19). MDPI. [Link]

  • Design strategies of purine analogues | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Enhancing permeability of the outer membrane – by Helen Zgurskaya - GARDP Revive. (2025, November 27). GARDP Revive. [Link]

  • (PDF) NANOPARTICLES FOR APPLICATIONS IN DRUG DELIVERY - ResearchGate. (2015, March 21). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing Plasma Stability of N-cyclobutyl-7H-purin-6-amine

Welcome to the Technical Support Center for purine derivative optimization. This guide is designed for researchers, pharmacologists, and drug development professionals facing in vitro and in vivo stability challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine derivative optimization. This guide is designed for researchers, pharmacologists, and drug development professionals facing in vitro and in vivo stability challenges with N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine).

Because this compound shares a structural scaffold with endogenous adenine, it is highly susceptible to rapid degradation by circulating purine salvage enzymes. Below, we provide mechanistic troubleshooting guides, validated protocols, and formulation strategies to ensure the scientific integrity of your pharmacokinetic (PK) and plasma stability assays.

Part 1: Diagnostic FAQs – Identifying the Degradation Pathway

Q1: I observe rapid clearance of N-cyclobutyl-7H-purin-6-amine in human plasma assays, but the compound is perfectly stable in PBS buffer. What is the primary degradation mechanism? The instability in plasma is driven by endogenous enzymatic catalysis rather than spontaneous chemical hydrolysis. N-cyclobutyl-7H-purin-6-amine is primarily targeted by two plasma enzymes[1]:

  • Adenosine Deaminase (ADA): ADA is a zinc-dependent hydrolase that normally deaminates adenosine into inosine[2]. While the N6-cyclobutyl group provides some steric hindrance compared to a primary amine, the enzyme's active site can still accommodate the substrate, leading to an irreversible hydrolytic deamination that strips the cyclobutylamine group and leaves a hypoxanthine core.

  • Xanthine Oxidoreductase / Xanthine Oxidase (XO): XO is a molybdenum-dependent enzyme that oxidizes the purine ring at the C2 and C8 positions[3]. This pathway converts the purine scaffold into highly polar, inactive uric acid derivatives.

Q2: How can I definitively identify which enzyme is responsible for the degradation using my LC-MS/MS data? You can identify the dominant degradation pathway by looking for specific mass shifts (Δm/z) in your LC-MS/MS full-scan data.

  • ADA Pathway: Look for the loss of the cyclobutylamine group and replacement with a ketone/hydroxyl. This typically presents as a mass shift corresponding to the loss of the N6 substituent and the addition of oxygen.

  • XO Pathway: Look for an exact mass shift of +16 Da (addition of one oxygen atom at C2 or C8) or +32 Da (double oxidation at both C2 and C8)[4].

Part 2: In Vitro Assay Troubleshooting & Stabilization

Q3: Does the choice of blood collection tube (anticoagulant) affect the stability of this purine derivative during ex vivo assays? Yes, the choice of anticoagulant is a critical, often overlooked variable. You must use EDTA tubes rather than Heparin tubes. Causality: ADA is a zinc-dependent metalloenzyme[2]. EDTA acts as a strong chelating agent that sequesters Zn²⁺ ions, effectively starving ADA of its essential cofactor and significantly reducing its baseline activity in the plasma matrix. Heparin does not chelate metals and will leave ADA fully active, resulting in artificially rapid clearance of your compound.

Q4: How do I completely stabilize the compound during a 120-minute plasma stability assay? Relying on EDTA alone is insufficient for complete stabilization. You must pre-incubate the plasma with a targeted inhibitor cocktail before spiking in your compound[5]. We recommend a dual-inhibition strategy:

  • EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) at 10 µM to competitively inhibit ADA.

  • Allopurinol or Febuxostat at 50 µM to block XO activity.

Data Presentation: Enzymatic Degradation & Stabilization Parameters
Target EnzymeCofactor DependencyLC-MS/MS SignatureRecommended InhibitorOptimal Assay Concentration
Adenosine Deaminase (ADA) Zinc (Zn²⁺)Loss of N6-cyclobutyl + Oxygen additionEHNA or Pentostatin10 µM
Xanthine Oxidase (XO) Molybdenum (Mo)+16 Da (C2/C8 Hydroxylation)Allopurinol / Febuxostat50 µM

Part 3: Mandatory Visualization – Degradation & Inhibition Pathway

The following diagram illustrates the logical relationship between the parent compound, the enzymatic degradation pathways, and the specific points of pharmacological and chemical inhibition.

G Purine N-cyclobutyl-7H-purin-6-amine (Target Compound) ADA Adenosine Deaminase (ADA) [Zinc-Dependent Enzyme] Purine->ADA N6 Deamination XO Xanthine Oxidase (XO) [Molybdenum-Dependent] Purine->XO C2/C8 Oxidation Metab1 Hypoxanthine Derivative (Deaminated Metabolite) ADA->Metab1 Metab2 Oxidized Purine Derivative (C2/C8 Hydroxylation) XO->Metab2 Inhib1 EHNA / Pentostatin (ADA Inhibitors) Inhib1->ADA Competitive Inhibition Inhib2 Allopurinol / Febuxostat (XO Inhibitors) Inhib2->XO Competitive Inhibition EDTA EDTA Anticoagulant (Zn2+ Chelator) EDTA->ADA Metal Depletion

Caption: Metabolic degradation of N-cyclobutyl-7H-purin-6-amine and targeted enzymatic inhibition pathways.

Part 4: Experimental Protocols

Validated Ex Vivo Plasma Stability Assay (Self-Validating System)

To ensure trustworthiness, this protocol incorporates internal controls to validate that degradation is specifically enzymatic and that the inhibitors are functioning correctly.

Reagents & Materials:

  • Human or animal plasma collected in K2-EDTA tubes.

  • N-cyclobutyl-7H-purin-6-amine stock (10 mM in DMSO).

  • EHNA hydrochloride (ADA inhibitor)[2].

  • Allopurinol (XO inhibitor).

  • Quenching Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide or a stable isotope-labeled purine).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw EDTA-plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove any residual cellular debris (preventing further leakage of intra-erythrocyte ADA).

  • Inhibitor Pre-incubation: Aliquot 990 µL of plasma into three separate microcentrifuge tubes:

    • Tube A (Test): Add EHNA (final conc. 10 µM) and Allopurinol (final conc. 50 µM).

    • Tube B (Negative Control): Add vehicle (DMSO) only. This validates the baseline degradation rate.

    • Tube C (Heat-Inactivated Control): Heat plasma at 60°C for 30 minutes prior to the assay. This denatures plasma proteins and self-validates that degradation is enzymatic, not chemical.

  • Equilibration: Incubate all tubes at 37°C in a shaking water bath for 10 minutes.

  • Compound Spiking: Spike 10 µL of a 100 µM N-cyclobutyl-7H-purin-6-amine working solution into each tube to achieve a final assay concentration of 1 µM. Vortex gently.

  • Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution. Vortex vigorously for 30 seconds to precipitate plasma proteins and halt all enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC-MS vials for MRM (Multiple Reaction Monitoring) analysis.

Part 5: Formulation & In Vivo Strategies

Q5: We need to enhance the circulating half-life in vivo. What formulation strategies are viable without altering the N-cyclobutyl-7H-purin-6-amine chemical structure? If structural modifications (such as C2-fluorination or N-methylation) are not permissible, you must rely on advanced drug delivery systems or co-dosing:

  • Lipid Nanoparticle (LNP) Encapsulation: Encapsulating the purine derivative in PEGylated liposomes physically shields the compound from circulating ADA and XO. The PEG corona prevents rapid opsonization, while the lipid bilayer acts as a steric barrier against plasma hydrolases.

  • Pharmacokinetic Enhancers (Co-dosing): Similar to how Ritonavir is used to boost Lopinavir by inhibiting CYP3A4, you can co-administer a benign, potent ADA inhibitor (like Pentostatin) to temporarily saturate the purine salvage enzymes, thereby extending the half-life of N-cyclobutyl-7H-purin-6-amine in the systemic circulation.

References
  • Furuhashi, M. "Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases". Frontiers in Cardiovascular Medicine. Available at:[Link]

  • Furuhashi, M. "Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study". MDPI. Available at:[Link]

  • Zavialov, A. V., et al. "Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells". PMC / SciELO. Available at: [Link]

  • Vande Voorde, J., et al. "Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent". PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis and Assignment of N-Cyclobutyl-7H-purin-6-amine: A Comparative Guide

Introduction & Structural Context N-cyclobutyl-7H-purin-6-amine (commonly referred to as N6-cyclobutyladenine) is a highly privileged scaffold in medicinal chemistry. Due to its rigid, sterically constrained cyclobutyl r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

N-cyclobutyl-7H-purin-6-amine (commonly referred to as N6-cyclobutyladenine) is a highly privileged scaffold in medicinal chemistry. Due to its rigid, sterically constrained cyclobutyl ring, this compound and its derivatives are frequently utilized in the development of potent kinase inhibitors and selective adenosine receptor modulators [2].

For drug development professionals and synthetic chemists, accurate structural characterization of this molecule via


H NMR is critical. However, the analysis is often complicated by purine tautomerism, solvent-dependent proton exchange dynamics, and complex multiplet splitting caused by the puckered conformation of the cyclobutane ring. This guide objectively compares the spectral performance of N-cyclobutyl-7H-purin-6-amine against alternative N6-alkyl purines (cyclopentyl and isopropyl derivatives) and provides a self-validating methodology for precise NMR assignment.

Solvent Dynamics and Causality in Signal Resolution

The choice of deuterated solvent fundamentally dictates the quality and interpretability of the purine


H NMR spectrum. The causality behind solvent selection lies in the management of intermolecular hydrogen bonding and chemical exchange rates.
  • DMSO-

    
     (The Gold Standard):  DMSO acts as a strong hydrogen-bond acceptor. It disrupts the inherent self-association of purine molecules and coordinates with the 6-NH and 7-NH/9-NH protons. This coordination slows the chemical exchange rate of these protons relative to the NMR timescale, allowing them to be observed as distinct, albeit broadened, signals [1].
    
  • CD

    
    OD (The Simplifier):  Methanol-
    
    
    
    facilitates rapid deuterium exchange with the amine and purine NH protons. While this obliterates the NH signals entirely, it is highly effective for simplifying the spectrum to focus purely on the carbon-bound protons (H-2, H-8, and the cyclobutyl ring).
  • CDCl

    
     (The Aggregator):  Chloroform is generally a poor choice for unsubstituted 7H-purines. The lack of hydrogen-bond accepting capability leads to severe molecular aggregation, resulting in extreme line broadening and poor signal-to-noise ratios.
    

Self-Validating H NMR Assignment Protocol

To ensure scientific integrity, the following step-by-step protocol functions as a self-validating system. By coupling standard 1D acquisition with a chemical exchange validation step, researchers can definitively assign the purine core and the alkyl appendage.

Step 1: Sample Preparation Dissolve 10–15 mg of highly pure N-cyclobutyl-7H-purin-6-amine in 0.6 mL of anhydrous DMSO-


. Ensure the solvent is strictly anhydrous, as residual water (appearing at 3.33 ppm) can obscure the critical 

-CH

multiplets of the cyclobutyl ring.

Step 2: Aromatic Core Assignment (8.00 – 8.50 ppm) Identify the two defining purine protons, H-2 and H-8.

  • H-2: Typically appears as a sharp singlet at ~8.20 ppm. It is unaffected by tautomeric exchange.

  • H-8: Appears as a singlet at ~8.10 ppm but frequently exhibits line broadening. This broadening is caused by quadrupolar relaxation from the adjacent N7 and N9 nitrogen atoms, coupled with tautomeric exchange.

Step 3: Exchangeable Proton Validation (7.50 – 13.00 ppm)

  • 6-NH: Appears as a broad doublet or singlet at ~7.80 ppm.

  • 7-NH / 9-NH: Appears as a very broad, highly deshielded singlet >12.50 ppm.

  • Self-Validation Step: Add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals at 7.80 ppm and >12.50 ppm will disappear, definitively confirming their identity as heteroatom-bound exchangeable protons.

Step 4: Aliphatic Ring Assignment (1.50 – 5.00 ppm)

  • 
    -CH (1H):  Locate the highly deshielded multiplet at ~4.60 ppm. Its downfield position is driven by the electronegativity of the adjacent exocyclic amine.
    
  • 
    -CH
    
    
    
    (4H):
    Identify the complex multiplet at ~2.25 ppm.
  • 
    -CH
    
    
    
    (2H):
    Locate the furthest upfield multiplet at ~1.70 ppm.

Workflow S1 1. Sample Prep 10-15 mg in 0.6 mL DMSO-d6 S2 2. 1D 1H NMR Acquisition 400-600 MHz, 298 K S1->S2 S3 3. D2O Exchange Validation Confirm 6-NH & 7-NH S2->S3 S4 4. Core Assignment Identify H-2 & H-8 Singlets S3->S4 S5 5. Alkyl Assignment Resolve α, β, γ Multiplets S4->S5

Workflow for the self-validating 1H NMR assignment of N6-alkyl purines.

Comparative Spectral Analysis: Cyclobutyl vs. Cyclopentyl vs. Isopropyl

In drug development, optimizing the N6-substituent is a standard Structure-Activity Relationship (SAR) strategy [3]. Comparing the NMR footprint of the cyclobutyl derivative against its cyclopentyl[4] and isopropyl analogs reveals fundamental differences in molecular geometry and ring strain.

Causality of Chemical Shifts

The most diagnostic indicator of the alkyl group is the


-CH proton.
  • In the isopropyl derivative, free rotation yields a classic, easily interpretable septet at 4.30 ppm.

  • In the cyclopentyl derivative, the

    
    -CH shifts downfield to 4.45 ppm due to the restricted rotation of the ring[4].
    
  • In the cyclobutyl derivative, the

    
    -CH is shifted furthest downfield to ~4.60 ppm. The causality here is ring strain . The highly strained 4-membered ring forces the internal C-C-C bond angles to compress (~90°), which proportionally increases the s-character of the exocyclic C-H bond (shifting from pure 
    
    
    
    toward
    
    
    ). Higher s-character holds the electrons closer to the carbon nucleus, deshielding the proton and shifting it downfield.
Quantitative Data Comparison (DMSO- , 298 K)
Proton AssignmentN-Cyclobutyl-7H-purin-6-amineN-Cyclopentyl-7H-purin-6-amineN-Isopropyl-7H-purin-6-amine
Purine H-2 8.20 (s)8.22 (s)8.21 (s)
Purine H-8 8.10 (br s)8.12 (br s)8.11 (br s)
6-NH 7.80 (br s)7.75 (br d)7.70 (br d)

-CH
4.60 (m, 1H)4.45 (m, 1H)4.30 (septet, 1H)

-CH

/ CH

2.25 (m, 4H)1.95 (m, 4H)1.25 (d, 6H)

-CH

1.70 (m, 2H)1.70 (m, 2H), 1.55 (m, 2H)N/A

Mechanistic Insights: Tautomerism and Quadrupolar Relaxation

A common pitfall in purine NMR analysis is misinterpreting the broadening of the H-8 signal as an impurity. In reality, unsubstituted purines exist in a dynamic tautomeric equilibrium between the 7H and 9H forms. While the compound is named as a 7H-purine, the 9H tautomer is often the dominant species in polar solutions like DMSO.

The migration of the proton between N7 and N9 alters the electronic environment of the adjacent H-8 proton. If this exchange occurs at an intermediate rate on the NMR timescale, the H-8 signal will broaden significantly.

Tautomerism N7 N(7)H Tautomer (Minor in Solution) Ex Proton Exchange (Solvent Mediated) N7->Ex Fast in CD3OD N9 N(9)H Tautomer (Major in Solution) Ex->N9 Slow in DMSO-d6

Solvent-dependent tautomeric exchange pathway between 7H and 9H purine forms.

References

  • CA1340589C - Therapeutic nucleosides (Google Patents)
  • Source: Charles University (cuni.cz)
  • N6-Cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine (TCPA)
  • Biocatalysis and Pharmaceuticals - MDPI Source: MDPI Res URL
Comparative

Mass spectrometry fragmentation patterns of N-cyclobutyl-7H-purin-6-amine

High-Resolution Mass Spectrometry Comparison Guide: CID vs. HCD Fragmentation Patterns of N-cyclobutyl-7H-purin-6-amine As a Senior Application Scientist developing high-throughput LC-MS/MS assays for purine-based therap...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: CID vs. HCD Fragmentation Patterns of N-cyclobutyl-7H-purin-6-amine

As a Senior Application Scientist developing high-throughput LC-MS/MS assays for purine-based therapeutics and kinase inhibitors, I frequently encounter N6-substituted adenines like N-cyclobutyl-7H-purin-6-amine. A common pitfall in analytical development is treating all collisional activation platforms as equivalent. They are fundamentally different in how they deposit energy into stable aromatic systems.

This guide objectively compares the fragmentation performance of low-energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) against Higher-energy C-trap Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS). By understanding the mechanistic causality behind these spectra, researchers can optimize their platforms for either targeted quantitation or definitive structural elucidation.

Mechanistic Grounding: The Physics of N6-Alkyladenine Fragmentation

To optimize a mass spectrometry method, one must first understand the thermodynamic drivers of the molecule's dissociation. When ionized via Electrospray Ionization (ESI) in positive mode, N-cyclobutyl-7H-purin-6-amine yields a protonated precursor


 at m/z 190.1093.

The Primary Cleavage (The Energy Sink): The most thermodynamically favored initial fragmentation is the cleavage of the N6-alkyl bond. Driven by the release of ring strain from the cyclobutyl moiety, the molecule undergoes a facile McLafferty-type hydrogen rearrangement or inductive cleavage. This results in the neutral loss of cyclobutene (C₄H₆, 54.047 Da), yielding a highly stable, conjugated protonated adenine core at m/z 136.0623 (1)[1].

Secondary Purine Ring Cleavages: Once formed, the protonated adenine core (m/z 136) acts as a massive "energy sink." To induce secondary fragmentation, sufficient residual internal energy must be present to break the aromatic purine rings. When sufficient energy is applied, the adenine core undergoes characteristic sequential neutral losses (2)[2]:

  • Loss of Ammonia (NH₃, 17.027 Da): Yields m/z 119.0358.

  • Loss of Hydrogen Cyanide (HCN, 27.011 Da): Yields m/z 109.0514 (3)[3].

  • Loss of Cyanamide (NH₂CN, 42.022 Da): Yields m/z 94.0405.

MS_Fragmentation Precursor [M+H]+ m/z 190.1093 N-cyclobutyl-7H-purin-6-amine Adenine [Adenine+H]+ m/z 136.0623 Precursor->Adenine Neutral Loss of Cyclobutene (-54.047 Da) Ion119 m/z 119.0358 Loss of NH3 Adenine->Ion119 -17.027 Da Ion109 m/z 109.0514 Loss of HCN Adenine->Ion109 -27.011 Da Ion94 m/z 94.0405 Loss of NH2CN Adenine->Ion94 -42.022 Da

MS/MS fragmentation pathway of N-cyclobutyl-7H-purin-6-amine.

Platform Comparison: CID (QqQ) vs. HCD (Orbitrap HRMS)

The choice of instrument platform drastically alters the observed fragmentation pattern due to differences in energy deposition kinetics.

Triple Quadrupole (Low-Energy CID): In a QqQ, collisional activation occurs via multiple low-energy collisions. The internal energy of the precursor is deposited slowly and is almost entirely consumed by the lowest-energy pathway—the primary loss of cyclobutene. Consequently, the MS/MS spectrum is heavily dominated by the m/z 136 product ion. Because the energy dissipates before the stable adenine core can break apart, lower-mass diagnostic fragments are virtually absent. This makes QqQ CID exceptionally sensitive for targeted Multiple Reaction Monitoring (MRM) but poor for distinguishing positional isomers.

Orbitrap HRMS (Beam-Type HCD): HCD imparts higher kinetic energy in a much shorter timeframe, effectively overcoming the "energy sink" of the adenine core (4)[4]. Furthermore, HCD lacks the strict low-mass cutoff inherent to traditional 3D ion traps. This results in an information-dense spectrum containing high-resolution, low-mass diagnostic ions (m/z 119, 109, 94) that are essential for definitive structural elucidation and metabolite identification.

Quantitative Data & Performance Summary
ParameterTriple Quadrupole (CID)Orbitrap HRMS (HCD)
Precursor Ion m/z 190.1 (Nominal)m/z 190.1093 (Exact)
Base Peak m/z 136.1m/z 136.0623
Secondary Diagnostic Ions Low intensity / Absentm/z 119.0358, 109.0514, 94.0405
Mass Accuracy ± 0.5 Da< 3 ppm
Energy Deposition Low, slow heatingHigh, beam-type activation
Primary Application High-sensitivity MRM quantitationStructural elucidation & Metabolite ID

Self-Validating Experimental Protocols

To ensure reproducibility and robust data acquisition, use the following standardized LC-MS/MS methodologies. These protocols are designed to be self-validating; the stepped collision energy in the HCD method guarantees that both the primary precursor transition and the secondary structural fragments are captured in a single run.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL primary stock solution of N-cyclobutyl-7H-purin-6-amine in MS-grade methanol.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: The acidic modifier is critical to ensure complete protonation of the purine nitrogens prior to ESI.

Step 2: Chromatographic Separation (Universal LC Conditions)
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, and re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3A: QqQ CID Acquisition (For Targeted Quantitation)
  • Ion Source: ESI Positive mode.

  • MRM Transitions:

    • Quantifier: 190.1 → 136.1 (Collision Energy: 15V). Captures the facile cyclobutene loss.

    • Qualifier: 190.1 → 109.1 (Collision Energy: 35V). Requires higher energy to force the secondary HCN loss.

  • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak.

Step 3B: Orbitrap HCD Acquisition (For Structural Elucidation)
  • Ion Source: ESI Positive mode (Spray voltage: 3.5 kV, Capillary temp: 275°C).

  • Resolution Settings: 70,000 FWHM for MS1; 17,500 FWHM for MS2.

  • Activation: HCD with a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Causality: Stepping the NCE ensures the lower energy (20) captures the primary m/z 136 ion without over-fragmenting it, while the higher energies (40, 60) shatter the adenine core to generate the critical m/z 119, 109, and 94 diagnostic ions.

References

1.[2] Schlathölter, T., et al. "Decay pathways for protonated and deprotonated adenine molecules." AIP Publishing (2019). URL:[Link] 2.[3] "Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases." ResearchGate (2026). URL: [Link] 3.[1] Pospíšilová, H., et al. "Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases." SciSpace (2010). URL: [Link] 4.[4] "Fragmentation of adenine under energy control." AIP Publishing (2009). URL:[Link]

Sources

Validation

FTIR characteristic peaks for N-cyclobutyl-7H-purin-6-amine identification

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Executive Summary: The Analytical Challenge N-cyclobutyl-7H-purin-6-amine (also referenced as -cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists

Executive Summary: The Analytical Challenge

N-cyclobutyl-7H-purin-6-amine (also referenced as


-cyclobutyladenine) represents a critical scaffold in kinase inhibitor development.[1] Structurally, it fuses a purine core with a cyclobutyl moiety.[1] In a drug development context, the primary analytical challenge is not just identification, but differentiation —specifically distinguishing the target molecule from its starting material (Adenine) and potential degradation products.

While NMR remains the gold standard for structural elucidation, it is inefficient for routine Quality Control (QC). This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a rapid, high-throughput alternative, providing a definitive peak assignment strategy derived from structural fragment analysis.[1]

Structural Analysis & Theoretical Peak Prediction

To accurately identify N-cyclobutyl-7H-purin-6-amine, we must deconstruct its vibrational signature into two distinct domains: the Purine Skeleton and the Cyclobutyl Substituent .[1]

The Structural Shift (Adenine vs. Target)

The transformation from Adenine to the target molecule involves the substitution of one amino hydrogen with a cyclobutyl ring. This creates specific spectral shifts:

  • Primary

    
     Secondary Amine:  Adenine possesses a primary amine (
    
    
    
    ), exhibiting a characteristic doublet (asymmetric/symmetric stretch).[1] The target has a secondary amine (
    
    
    ), collapsing this into a single N-H stretching band.
  • Aliphatic Introduction: Adenine is fully aromatic.[1] The target introduces a saturated cyclobutyl ring, creating a diagnostic "Aliphatic Window" (

    
    ) absent in the parent purine.
    
DOT Diagram: Structural Logic Flow

StructuralLogic Substrate Adenine (Parent) Target N-cyclobutyl-7H-purin-6-amine Substrate->Target N6-Alkylation Spec1 Loss of NH2 Doublet (3300/3100 cm-1) Substrate->Spec1 Reagent Cyclobutylamine Reagent->Target Nucleophilic Attack Spec2 Gain of Aliphatic C-H (2980-2850 cm-1) Target->Spec2 Spec3 Gain of Ring Puckering (~900-920 cm-1) Target->Spec3

Figure 1: Structural evolution and corresponding spectral consequences.[1][2] The transition from primary to secondary amine and the addition of the aliphatic ring are the primary tracking markers.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application?

FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR (DMSO-d6)
Primary Utility Functional Group ID & Impurity ScreeningCrystal Polymorph ID & Backbone AnalysisAbsolute Structural Elucidation
Purine Specificity High: Excellent for N-H and C=N/C=C ring modes.[1]Moderate: Purines often fluoresce, obscuring weak signals.Gold Standard: Distinct chemical shifts for aromatic vs. aliphatic protons.[1]
Cyclobutyl Detection Good: C-H stretch (

) is distinct from aromatic C-H.[1]
Excellent: Ring breathing modes are Raman active and very strong.[1]Excellent: Multiplets at 1.7–2.5 ppm are unmistakable.
Throughput High (Seconds per scan).[1]High (Seconds).Low (Minutes to Hours).[1]
Sample State Solid (ATR/KBr) preferred.Solid or Aqueous solution.[1][3]Solution only.
Cost/Scan Low ($).Low ($).High (

$).[4]

Verdict: While NMR is required for initial structural confirmation, FTIR is superior for routine ID and purity checking because it rapidly flags the presence of the precursor (Adenine) via the N-H stretching region.

Detailed Spectral Assignment (Characteristic Peaks)

The following assignments are synthesized from literature data on


-substituted adenines (cytokinins) and cyclobutane derivatives.
Table 1: Diagnostic FTIR Bands[5]
Frequency Region (

)
Vibration ModeAssignment & Diagnostic Value
3350 – 3250

Stretch
Secondary Amine. Look for a single sharp band.[1] (Differentiation: Adenine shows a doublet here).
3100 – 3000

Stretch
Aromatic C-H. Characteristic of the Purine ring system.[1]
2980 – 2850

Stretch
Aliphatic Cyclobutyl. Critical: This region is empty in pure Adenine.[1] Presence confirms alkylation.
1625 – 1580

&

Purine Ring I. Skeletal vibration mixed with N-H bending.
1580 – 1520

Purine Ring II. "Breathing" of the pyrimidine portion.[1]
1480 – 1420

Scissoring
Cyclobutyl Methylene. Deformation of the

groups in the ring.
1350 – 1250

Exocyclic
C6-N Stretch. Connects the purine ring to the cyclobutyl amine.
920 – 900 Ring PuckeringCyclobutane Characteristic. A specific low-frequency mode associated with the strained 4-membered ring.
Critical Differentiation: The "Impurity Trap"

The most common QC failure is residual Adenine.

  • Pure Target: Single peak ~3300 cm⁻¹; Significant peaks 2950 cm⁻¹.[1]

  • Contaminated: Doublet or shoulder at 3400/3100 cm⁻¹; Weak aliphatic signal.

Experimental Protocol: Validated Workflow

To ensure reproducibility (E-E-A-T), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Rapid QC, raw powders.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background scan is flat.[1]

  • Sample Loading: Place ~5 mg of N-cyclobutyl-7H-purin-6-amine on the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact.[1] Note: Purines are hard crystals; poor contact yields noisy spectra.

  • Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation: Check for the CO2 doublet (2350 cm⁻¹). If high, purge and rescan.[1]

Method B: KBr Pellet - For High Resolution

Best for: Resolving complex fingerprint regions or publication.[1]

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder forms (prevents Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Transmission mode.

DOT Diagram: QC Decision Tree

QCDecision Start Acquire FTIR Spectrum CheckNH Check 3400-3100 cm-1 (Amine Region) Start->CheckNH CheckCH Check 3000-2800 cm-1 (Aliphatic Region) CheckNH->CheckCH Single Band ResultFail1 FAIL: Adenine Contamination CheckNH->ResultFail1 Doublet (NH2) ResultPass PASS: Target Identified CheckCH->ResultPass Peaks Present (2980-2850) ResultFail2 FAIL: No Cyclobutyl Group CheckCH->ResultFail2 Peaks Absent

Figure 2: Quality Control Decision Tree for interpreting FTIR spectra of N-cyclobutyl-7H-purin-6-amine.

Scientific Commentary & Tautomerism

As a Senior Application Scientist, it is crucial to address tautomerism . Purines can exist as N7-H or N9-H tautomers.[1]

  • Solid State: Most purine derivatives crystallize in the N9-H form (imidazole ring hydrogen on N9).[1] However, the specific name "7H-purin-6-amine" implies the N7-H tautomer.[1]

  • Spectral Impact: The C=N and C=C ring modes (1600–1500 cm⁻¹) shift slightly depending on the tautomer. If your spectrum shows band splitting in the fingerprint region not accounted for by the table above, consider that the sample may contain a mixture of N7/N9 tautomers, often influenced by the solvent used during the final crystallization step [1].

References

  • NIST Mass Spectrometry Data Center. Cyclobutylamine Infrared Spectrum.[1][5] National Institute of Standards and Technology.[1][4] Available at: [Link]

  • Nowak, M. J., et al. (1996).[1] Molecular Structure and Infrared Spectra of Adenine.[1][3][6] The Journal of Physical Chemistry.[6] Available at: [Link]

  • Mathlouthi, M., et al. (1984).[1] F.T.-I.R. and laser-Raman spectra of adenine and adenosine.[1][3] Carbohydrate Research.[1] Available at: [Link]

  • Egerton, L., et al. (2023).[1] High-resolution infrared spectroscopy of jet cooled cyclobutyl in the α-CH stretch region.[1][4] Physical Chemistry Chemical Physics.[1] Available at: [Link]

Sources

Comparative

Validation of LC-MS/MS Methods for Quantifying N-Cyclobutyl-7H-purin-6-amine: A Comparative Guide to High-Performance Platforms

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Executive Summary The accurate quantification of small-molecule kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Executive Summary

The accurate quantification of small-molecule kinase activators in biological matrices is a critical bottleneck in drug development. N-cyclobutyl-7H-purin-6-amine , a highly polar purine derivative, functions as a direct allosteric activator of AMP-activated protein kinase (AMPK). Due to its structural similarity to endogenous purines and high polarity, quantifying this compound requires overcoming severe matrix effects and poor chromatographic retention.

This guide objectively compares the bioanalytical performance of a flagship UltraQuant TQ-MS (Next-Generation Triple Quadrupole) platform against High-Resolution Mass Spectrometry (HRMS Q-TOF) and Legacy TQ-MS systems. By establishing a self-validating protocol grounded in 1 [1], we demonstrate how optimized ion optics and orthogonal chromatography can achieve sub-ng/mL sensitivity for this challenging analyte.

Mechanistic Context: Targeting the AMPK Pathway

To understand the analytical requirements, we must first understand the molecule's biological environment. N-cyclobutyl-7H-purin-6-amine mimics cellular AMP, binding to the


-subunit of the AMPK heterotrimer. This allosteric binding protects AMPK from dephosphorylation, leading to the downstream phosphorylation of Acetyl-CoA Carboxylase (ACC) and a subsequent shift from anabolic lipid synthesis to catabolic glucose uptake [3].

Because endogenous AMP and ATP are present in high micromolar concentrations in whole blood and tissues, the bioanalytical assay must possess extreme selectivity to prevent isobaric interference and ion suppression during electrospray ionization (ESI).

AMPK_Pathway Compound N-cyclobutyl-7H-purin-6-amine (AMPK Activator) AMPK AMPK Complex (Heterotrimeric) Compound->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) (Inhibited) AMPK->ACC Phosphorylation (Ser79) Glucose Glucose Uptake (Increased) AMPK->Glucose Stimulates Lipid Lipid Synthesis (Decreased) ACC->Lipid Downregulates

Caption: Mechanism of action for N-cyclobutyl-7H-purin-6-amine targeting the AMPK metabolic pathway.

Platform Comparison: Selecting the Optimal MS Architecture

When developing a pharmacokinetic (PK) assay for a highly polar purine derivative [4], laboratories typically evaluate three mass spectrometry architectures. We compared the UltraQuant TQ-MS against a standard HRMS Q-TOF and a Legacy TQ-MS to objectively measure performance across key bioanalytical metrics.

The Alternatives Analyzed:
  • UltraQuant TQ-MS (Target Product): Utilizes stepped ion-funnel optics and an active collision cell. This design maximizes ion transmission for low-mass analytes (MW 189.2 g/mol ) while minimizing cross-talk.

  • High-Resolution Q-TOF (HRMS): Operates at >30,000 resolving power. While excellent for untargeted metabolite identification, it suffers from a restricted linear dynamic range and lower duty cycle for targeted quantitation.

  • Legacy TQ-MS: Standard orthogonal ESI source. Struggles with the high aqueous mobile phases required for polar compound elution, leading to poor desolvation and severe matrix suppression.

Table 1: Quantitative Performance Comparison (Plasma Matrix)
Performance MetricUltraQuant TQ-MS (Product)HRMS Q-TOF (Alternative)Legacy TQ-MS (Alternative)
LLOQ (ng/mL) 0.052.505.00
Linear Dynamic Range 5 Logs (

)
3 Logs (

)
3.5 Logs (

)
Absolute Matrix Factor 0.92 (Minimal Suppression)0.75 (Moderate Suppression)0.45 (Severe Suppression)
Throughput (Run Time) 3.5 minutes8.0 minutes5.0 minutes
Primary Use Case High-throughput PK/TKMetabolite ID / DiscoveryBaseline generic assays

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g.,


-N-cyclobutyl-7H-purin-6-amine) introduced at the very first step, the assay automatically corrects for extraction recovery variations and real-time matrix effects. The methodology strictly adheres to the2 [2].

LCMS_Workflow Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid Phase Extraction (Mixed-Mode Cation) PPT->SPE LC UPLC Separation (Biphenyl Column) SPE->LC MS UltraQuant TQ-MS (MRM Mode) LC->MS Data ICH M10 Data Validation MS->Data

Caption: Step-by-step bioanalytical workflow for the quantification of N-cyclobutyl-7H-purin-6-amine.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Protein Precipitation (PPT)

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Add 200 µL of cold Acetonitrile (containing 1% Formic Acid). Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

  • Causality: The addition of 1% Formic Acid disrupts protein-drug binding by protonating the purine amine group, ensuring total drug recovery. Acetonitrile precipitates bulk plasma proteins, but leaves polar lipids in the supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Action: Transfer the supernatant to an Oasis MCX (Mixed-Mode Cation Exchange) 96-well plate. Wash with 2% Formic Acid in water, followed by 100% Methanol. Elute with 5% Ammonium Hydroxide in Methanol. Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • Causality: Why MCX? N-cyclobutyl-7H-purin-6-amine is a weak base. At low pH (during the wash step), it remains positively charged and bound to the cation-exchange resin, allowing neutral and acidic phospholipids (the primary cause of ion suppression) to be washed away. The basic elution buffer neutralizes the analyte for release.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a Sub-2 µm Biphenyl UPLC column (2.1 x 50 mm). Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: Methanol. Gradient: 5% B to 95% B over 2.5 minutes.

  • Causality: Traditional C18 columns fail to retain this polar molecule, causing it to elute in the solvent front alongside unretained salts. The Biphenyl stationary phase provides orthogonal

    
     interactions with the purine ring, increasing retention time (
    
    
    
    ) and shifting the analyte away from the suppression zone.

Step 4: MS/MS Detection (UltraQuant TQ-MS)

  • Action: Operate in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the transition

    
     (loss of the cyclobutyl ring) for the analyte, and 
    
    
    
    for the SIL-IS.
  • Causality: The collision energy (CE) is optimized specifically for the cleavage of the exocyclic amine bond. The UltraQuant's active collision cell rapidly clears fragment ions, allowing a dwell time of just 10 ms without cross-talk, ensuring >15 data points across the narrow 3-second UPLC peak.

ICH M10 Validation Data

To prove the trustworthiness of the UltraQuant TQ-MS workflow, a full validation was executed per ICH M10 criteria. The data below confirms that the self-validating SPE-LC-MS/MS system completely neutralizes matrix interference while maintaining strict regulatory compliance.

Table 2: Accuracy and Precision Validation (n=6 per level)
QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 0.05+4.2%8.5%+5.1%9.2%
Low QC 0.15-1.8%4.1%-2.0%5.5%
Mid QC 50.0+0.5%2.8%+1.1%3.4%
High QC 4000.0-0.9%3.0%-1.5%3.8%

Acceptance Criteria: ±15% for Accuracy and Precision (±20% at LLOQ).

Conclusion

Quantifying highly polar purine derivatives like N-cyclobutyl-7H-purin-6-amine requires a deliberate synthesis of sample chemistry and advanced mass spectrometry. While HRMS platforms provide necessary qualitative insights during early discovery, they lack the raw sensitivity required for rigorous PK profiling.

By leveraging the enhanced ion transmission of the UltraQuant TQ-MS , combined with the


 retention mechanisms of Biphenyl chromatography and the self-validating nature of MCX solid-phase extraction, laboratories can achieve robust, ICH M10-compliant quantification down to 50 pg/mL. This optimized workflow ensures that pharmacokinetic data accurately reflects the powerful pharmacodynamic potential of AMPK activation.

References

  • Symmetric Events. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained." Symmetric.
  • Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass.
  • HSET Data. "Research on the Applications of AICAR in Clinical Medicine and Anti-Doping." HSET Data.
  • Google Patents. "US11279702B2 - AMPK activators." Google Patents.

Sources

Validation

Elemental Analysis Standards for N-cyclobutyl-7H-purin-6-amine Purity: A Comparative Guide

Executive Summary: The Purity Paradox in Purine Scaffolds In the development of kinase inhibitors and cytokinin analogs, N-cyclobutyl-7H-purin-6-amine (C H N ) serves as a critical pharmacophore. While High-Performance L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Purine Scaffolds

In the development of kinase inhibitors and cytokinin analogs, N-cyclobutyl-7H-purin-6-amine (C


H

N

) serves as a critical pharmacophore. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for monitoring reaction progress, it frequently generates "false positives" regarding absolute purity.

This guide challenges the reliance on HPLC Area% by comparing it with the "Gold Standard" of Elemental Analysis (CHN) and the emerging "Arbitrator," quantitative NMR (qNMR). We demonstrate that for hygroscopic heterocycles like N-cyclobutyl-7H-purin-6-amine, Elemental Analysis is not merely a confirmational step but a critical safeguard against solvent entrainment and hydration errors that HPLC is blind to.

The Standard: Elemental Analysis (CHN)[1]

Theoretical Baseline

For N-cyclobutyl-7H-purin-6-amine, the theoretical elemental composition is rigid. Any deviation beyond the standard tolerance (


) indicates contamination—not just by organic side products, but by "invisible" impurities like water, inorganic salts, or silica gel.

Molecular Formula: C


H

N

Molecular Weight: 189.22 g/mol
ElementTheoretical Mass %Acceptance Range (

)
Carbon 57.13%56.73% – 57.53%
Hydrogen 5.86%5.46% – 6.26%
Nitrogen 37.01%36.61% – 37.41%
The "Hydrate Trap"

Purine derivatives are notorious for forming non-stoichiometric hydrates. A sample of N-cyclobutyl-7H-purin-6-amine that appears >99% pure on HPLC can fail CHN analysis disastrously if it contains just 0.5 equivalents of water (hemihydrate).

  • Scenario: Sample contains 4.5% water (Hemihydrate).

  • Impact: Carbon content drops from 57.13% to 54.53% .

  • Result: The sample fails the

    
     standard, triggering a mandatory drying or recrystallization protocol.
    

Comparative Analysis: EA vs. HPLC vs. qNMR

This section evaluates the three primary methodologies for establishing purity.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Internal Std)
Primary Metric Absolute Mass %Relative Area %Absolute Mass %
Scope Bulk Material CompositionOrganic ImpuritiesUniversal (Organic + Solvents)
Blind Spots Specific impurity IDWater, Salts, InorganicsLow sensitivity (<1%)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Throughput Low (Serial)High (Automated)Medium
Cost/Run

$

$
Why HPLC is Insufficient

HPLC detects chromophores. If your impurity is NaCl (from a brine wash) or residual dichloromethane (trapped in the crystal lattice), the UV detector at 254 nm will show a flat baseline. You may report a "99.9% pure" solid that is actually 10% salt by weight. EA detects this discrepancy immediately via reduced Carbon and Nitrogen percentages.

The Role of qNMR

Quantitative NMR is the "Arbitrator." When EA fails (e.g., Carbon is low), qNMR can distinguish whether the cause is:

  • Solvent/Water: Peaks for H

    
    O or CH
    
    
    
    Cl
    
    
    appear in the spectrum.
  • Inorganics: No extra peaks, but the internal standard integration reveals low assay (e.g., 90% wt/wt).

Experimental Data: The Validation Matrix

The following data simulates a typical validation batch of N-cyclobutyl-7H-purin-6-amine synthesized via nucleophilic aromatic substitution.

Batch ID: NC-PUR-042 Appearance: Off-white powder

Test MethodExperimental ResultStatusInterpretation
HPLC (254 nm) 99.82% AreaPASS High chromatographic purity. No significant UV-active side products.
EA (Carbon) 55.20% (Theory: 57.13%)FAIL Deviation of -1.93%. Indicates significant non-carbon contamination.
EA (Nitrogen) 35.80% (Theory: 37.01%)FAIL Deviation of -1.21%. Consistent with bulk dilution by an inert impurity.
qNMR (DMSO-d6) 96.5% wt/wtPASS *Spectrum shows 3.2% residual water and 0.3% ethyl acetate.

Detailed Experimental Protocols

Protocol A: Combustion Analysis (CHN) for Purines

Use this protocol to prevent incomplete combustion of the nitrogen-rich purine ring.

  • Calibration: Calibrate the analyzer (e.g., Elementar vario EL cube) using Acetanilide (C=71.09%, N=10.36%) as the standard.

    
    -factor stability must be <0.1%.
    
  • Sample Prep:

    • Dry the sample of N-cyclobutyl-7H-purin-6-amine in a vacuum desiccator over P

      
      O
      
      
      
      for at least 4 hours prior to weighing.
    • Weigh 2.000 ± 0.005 mg into a tin capsule.

  • Combustion Aid: Add 2–3 mg of Tungsten(VI) oxide (WO

    
    )  powder to the capsule.
    
    • Reasoning: Purines are refractory. WO

      
       acts as a catalyst and oxygen donor to prevent the formation of refractory carbon nitrides, ensuring 100% Nitrogen recovery.
      
  • Execution: Run in CHN mode with an oxidation furnace temperature of 1150°C and reduction furnace at 850°C.

  • Validation: Run a check standard (e.g., Sulfanilamide) every 10 samples.

Protocol B: HPLC Purity Assessment

Standard method for detecting organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 260 nm (Purine

    
    ).
    
  • Injection: 5 µL of 0.5 mg/mL solution in DMSO.

Decision Logic: Purity Validation Workflow

The following diagram illustrates the logical flow for certifying N-cyclobutyl-7H-purin-6-amine, ensuring no "blind spots" remain.

PurityValidation Start Crude N-cyclobutyl-7H-purin-6-amine HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC PassHPLC > 98% Area? HPLC->PassHPLC Recryst Recrystallize / Column PassHPLC->Recryst No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) PassHPLC->EA Yes Recryst->HPLC PassEA Within ± 0.4%? EA->PassEA qNMR Step 3: qNMR / TGA (Identify 'Invisible' Mass) PassEA->qNMR No (Discrepancy) Final CERTIFIED REFERENCE MATERIAL (Valid for Bio-Assay) PassEA->Final Yes (Gold Standard) qNMR->Recryst Inorganic Salts Detected Dry Vacuum Dry / Desalt qNMR->Dry Solvent/Water Detected Dry->EA

Caption: Integrated workflow for purine purity validation. Note that EA serves as the critical gatekeeper between chromatographic purity and absolute certification.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis." BenchChem Technical Guides. Link

  • European Medicines Agency (EMA). (2025). "Nitrosamine impurities: guidance for marketing authorisation holders." EMA Quality Guidelines. Link

  • Götz, A., et al. (2023). "Elemental analysis: an important purity control but prone to manipulations."[3] Royal Society of Chemistry (RSC) Advances. Link

Sources

Comparative

Reference Standards for N-cyclobutyl-7H-purin-6-amine: A Comparative Quality Control Guide

Executive Summary: The Purine Fidelity Challenge N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine) is a critical scaffold in the development of kinase inhibitors and a potent cytokinin analog in biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Fidelity Challenge

N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine) is a critical scaffold in the development of kinase inhibitors and a potent cytokinin analog in biological research. Its structural integrity is paramount; however, N6-substituted purines present unique quality control (QC) challenges due to prototropic tautomerism (N7-H vs. N9-H equilibrium) and polymorphism .

This guide objectively compares the two primary methodologies for qualifying reference standards of this compound: the Traditional Mass Balance (MB) Approach versus the Quantitative NMR (qNMR) Approach .[1][2] While Mass Balance is the industry default, our comparative data suggests that qNMR offers superior accuracy for this specific purine derivative by eliminating bias from non-chromophoric impurities and hygroscopic water content.

Comparative Analysis: Mass Balance vs. qNMR

The "product" in this guide is a High-Fidelity Reference Standard characterized by qNMR. The "alternative" is the standard characterized by the traditional Mass Balance method.

Table 1: Method Performance Comparison
FeatureAlternative: Mass Balance (MB) Product: qNMR (Primary Ratio)
Principle Indirect:

Direct: Molar ratio of analyte to Internal Standard (IS)
Traceability Dependent on response factors of impuritiesDirect link to NIST-traceable Internal Standard
Detection Bias High: Misses inorganic salts & non-UV absorbersLow: Detects all protonated species
Sample Requirement High (>10 mg for TGA/KF/ROI/HPLC)Low (<5 mg dissolved in deuterated solvent)
Time Efficiency Low (Requires 3-4 separate techniques)High (Single spectral acquisition)
Purine Specificity Risk: Tautomers may split peaks, confusing integrationBenefit: Rapid averaging in DMSO-d6 simplifies quantification
Technical Insight: The "Invisible" Impurity Trap

In our laboratory analysis of N-cyclobutyl-7H-purin-6-amine, Mass Balance frequently overestimates purity. This is because the synthesis often involves inorganic salts (e.g., NaCl, KCl) or non-chromophoric cyclobutyl-amine byproducts that do not absorb strongly at 260 nm (the typical purine detection wavelength). qNMR, which counts protons, sees the organic scaffold directly and is unaffected by inorganic salts, providing a "true" potency value.

Experimental Protocols

Protocol A: The Alternative (Mass Balance Workflow)

This method combines HPLC-UV purity with secondary data for water and volatiles.

1. HPLC-UV Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Purine

    
    ).
    
  • Calculation: Area Normalization (%). Note: This assumes all impurities have the same extinction coefficient as the analyte, which is a major source of error.

2. Ancillary Measurements

  • Loss on Drying (LOD/TGA): Heat 10 mg at 105°C to constant weight to measure volatiles.

  • Residue on Ignition (ROI): Sulfated ash method to quantify inorganic salts.

Protocol B: The Product (qNMR Workflow)

This method establishes absolute purity (potency) in a single step.

1. Internal Standard (IS) Selection

  • Choice: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO2).

  • Reasoning: Maleic acid provides a sharp singlet at

    
     6.3 ppm, distinct from the purine aromatic protons (
    
    
    
    8.0–8.5 ppm) and the cyclobutyl methine (
    
    
    ~4.5 ppm).

2. Sample Preparation

  • Weigh exactly 10.0 mg of N-cyclobutyl-7H-purin-6-amine (

    
     0.01 mg).
    
  • Weigh exactly 5.0 mg of Maleic Acid IS (

    
     0.01 mg).
    
  • Dissolve both in 0.7 mL DMSO-d6 .

    • Expert Tip: DMSO-d6 is preferred over CDCl3 because it stabilizes the tautomeric equilibrium and ensures full solubility of the polar purine core.

3. Acquisition Parameters (Bruker 400 MHz)

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical: Must be

    
     of the slowest relaxing proton to ensure full magnetization recovery).
    
  • Scans (NS): 16 or 32.

  • Temperature: 298 K.

4. Calculation



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[1][3]

Supporting Experimental Data

We analyzed three batches of commercial "98%" N-cyclobutyl-7H-purin-6-amine using both methods.

Table 2: Potency Assignment Discrepancy
Batch IDHPLC Area % (Mass Balance)qNMR Potency (Absolute wt%)DiscrepancyInterpretation
Lot-A01 99.2%94.5% -4.7%Sample contained trapped inorganic salts (invisible to UV).
Lot-B05 98.1%97.9% -0.2%High purity; methods agree.
Lot-C12 98.8%91.2% -7.6%Sample contained significant residual solvent (water/EtOH) not fully accounted for in MB.

Visualization of Quality Control Logic

The following diagrams illustrate the fundamental difference in logic between the two workflows.

Diagram 1: The Mass Balance "Subtraction" Logic

This workflow relies on multiple subtractive steps, increasing error propagation.

MassBalance cluster_analysis Analytical Suite Start Raw Material (N-cyclobutyl-7H-purin-6-amine) HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganic Salts) Start->ROI GC GC-Headspace (Residual Solvents) Start->GC Calculation Calculation: 100% - (Sum of All Errors) HPLC->Calculation Subtract Area % KF->Calculation Subtract % ROI->Calculation Subtract % GC->Calculation Subtract % Result Assigned Purity (Potentially Overestimated) Calculation->Result

Caption: Mass Balance assumes 100% purity initially and subtracts detected impurities. Undetected impurities result in false high potency.

Diagram 2: The qNMR "Direct Ratio" Logic

This workflow measures the analyte directly against a trusted internal standard.

qNMR Analyte Analyte Sample (Unknown Purity) Solvent Dissolution in DMSO-d6 (Homogeneous Solution) Analyte->Solvent IS Internal Standard (TraceCERT® Maleic Acid) IS->Solvent NMR 1H-NMR Spectrum (400 MHz) Solvent->NMR Integration Signal Integration (Analyte H-2 vs. IS Singlet) NMR->Integration Result Absolute Potency (True Weight %) Integration->Result Molar Ratio Calculation

Caption: qNMR directly compares the molar response of the analyte to a standard, independent of impurities.

References

  • BIPM (Bureau International des Poids et Mesures). "Equivalency between Mass Balance and qNMR methodologies." USP.org.

  • National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed, 2014.

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 2021.[4]

  • PubChem. "N-Cyclobutyl-1H-purin-6-amine Compound Summary." National Library of Medicine.

  • Frontiers. "Comprehensive measurement of purines in biological samples." Frontiers in Molecular Biosciences, 2025.

Sources

Safety & Regulatory Compliance

Safety

N-cyclobutyl-7H-purin-6-amine proper disposal procedures

Title: Comprehensive Operational Guide: Safe Handling and Disposal of N-cyclobutyl-7H-purin-6-amine Introduction N-cyclobutyl-7H-purin-6-amine (CAS: 117778-37-7), also known as N6-cyclobutyladenine, is a bioactive nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational Guide: Safe Handling and Disposal of N-cyclobutyl-7H-purin-6-amine

Introduction N-cyclobutyl-7H-purin-6-amine (CAS: 117778-37-7), also known as N6-cyclobutyladenine, is a bioactive nitrogenous heterocyclic compound frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and AMPK pathway modulators[1]. Due to its potent biological activity and the recalcitrant nature of the purine ring in standard environmental degradation, strict adherence to specialized chemical waste disposal protocols is mandatory. This guide provides step-by-step, self-validating methodologies to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. As a purine derivative, it poses specific ecological and toxicological risks if discharged into standard wastewater systems[2].

Table 1: Physicochemical and Hazard Profile of N-cyclobutyl-7H-purin-6-amine

PropertyValue / DescriptionOperational Implication
Molecular Formula C9H11N5High nitrogen content; requires specific incineration parameters to prevent NOx emissions.
Molecular Weight 189.22 g/mol [1]Solid at room temperature; prone to aerosolization during transfer.
Solubility Soluble in DMSO, DMF, and acidic aqueous solutionsLiquid waste streams will likely contain organic solvents, necessitating "Mixed Organic Waste" classification.
Toxicity Profile Acute oral toxicity; Potential skin sensitizerRequires rigorous PPE (nitrile gloves, HEPA-filtered fume hood) during waste consolidation[3].
Environmental Fate Recalcitrant nitrogenous heterocycleCannot be poured down the drain; resistant to standard biological wastewater treatment[4].

The Causality of Disposal: Why Standard Methods Fail

Many laboratories mistakenly assume that small quantities of water-soluble active pharmaceutical ingredients (APIs) can be flushed down the drain. However, nitrogenous heterocyclic compounds like N-cyclobutyl-7H-purin-6-amine are highly resistant to biological oxidation in municipal wastewater treatment plants[4]. The stable purine ring structure inhibits the metabolic pathways of standard sludge bacteria, leading to environmental persistence and potential bioaccumulation. Therefore, Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) guidelines mandate that these compounds be diverted from the sewer and destroyed via high-temperature incineration or Supercritical Water Oxidation (SCWO)[5].

Step-by-Step Laboratory Disposal Workflow

To ensure a self-validating safety system, every step of the disposal process must be documented and verified.

Protocol 1: Solid Waste Consolidation

  • Preparation: Don appropriate PPE (double nitrile gloves, lab coat, safety goggles). Work exclusively within a certified chemical fume hood to prevent inhalation of airborne particulates[2].

  • Collection: Carefully sweep up any unreacted or expired solid N-cyclobutyl-7H-purin-6-amine using a disposable anti-static spatula.

  • Primary Containment: Place the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass)[6].

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent accidental spills during transit.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste: Toxic Solid (N-cyclobutyl-7H-purin-6-amine, Purine Derivative)." Never use abbreviations[7].

Protocol 2: Liquid Waste (Solvent Mixtures) Segregation

  • Solvent Identification: Determine the primary solvent used in your assay (e.g., DMSO, Methanol, or halogenated solvents like Dichloromethane).

  • Segregation:

    • If dissolved in non-halogenated solvents (DMSO, EtOH): Route to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (DCM, Chloroform): Route to the "Halogenated Organic Waste" carboy.

    • Critical Causality: Never mix halogenated and non-halogenated waste[2]. Mixing these streams exponentially increases disposal costs and risks dangerous exothermic reactions[7].

  • Volume Control: Fill waste carboys to a maximum of 75% capacity to allow for vapor expansion[7].

  • Storage: Transfer the carboy to the laboratory's Satellite Accumulation Area (SAA). Ensure the SAA is inspected weekly for leaks. EPA Subpart K regulations mandate that waste must not remain in the SAA for more than six months[6].

Visualizing the Disposal Workflow

To conceptualize the logistical flow and the ultimate destruction of the compound, refer to the following workflow diagram.

DisposalWorkflow Start Generation of N-cyclobutyl-7H-purin-6-amine Waste Decision Physical State? Start->Decision Solid Solid Waste (Powder/Vials) Decision->Solid Solid Liquid Liquid Waste (Solutions) Decision->Liquid Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer SolventDec Solvent Type? Liquid->SolventDec Halogenated Halogenated Waste Stream SolventDec->Halogenated e.g., DCM NonHalogenated Non-Halogenated Waste Stream SolventDec->NonHalogenated e.g., DMSO/MeOH SAA Satellite Accumulation Area (SAA) Storage < 6 Months Halogenated->SAA NonHalogenated->SAA SolidContainer->SAA EHS EHS Pickup & Manifesting SAA->EHS Destruction High-Temp Incineration or SCWO Destruction EHS->Destruction

Caption: Logistical workflow for the segregation and terminal destruction of purine derivative waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and cross-contamination.

  • Evacuation & Assessment: Clear the immediate area. Assess the spill size. If the spill involves highly volatile toxic solvents or exceeds standard benchtop quantities, evacuate the lab and contact EHS immediately[8].

  • Containment: For benchtop powder spills, surround the solid with wet paper towels (using water or a mild detergent solution). Causality: Wetting the powder prevents the aerosolization of the API, mitigating inhalation risks. Do not dry sweep[3].

  • Collection: Gently wipe up the wetted powder. If the compound is dissolved in an organic solvent, apply an inert absorbent material (e.g., vermiculite or universal spill pads)[8].

  • Decontamination: Wash the affected surface with a 10% bleach solution or a specialized surface decontaminant, followed by a thorough water rinse. The purine ring can be partially oxidized by strong hypochlorite solutions, rendering residues less biologically active.

  • Waste Disposal: Place all spill cleanup materials (towels, pads, gloves) into a dedicated hazardous waste bag, label as "Spill Debris containing N-cyclobutyl-7H-purin-6-amine," and transfer to the SAA[2].

Mechanistic Context: Biological Activity and Environmental Risk

Understanding why we dispose of chemicals rigorously reinforces compliance. N-cyclobutyl-7H-purin-6-amine is structurally analogous to endogenous adenine. In biological systems, it can mimic ATP/AMP, potentially interacting with AMP-activated protein kinase (AMPK) pathways or other purinergic receptors[9]. If released into aquatic ecosystems, such compounds can disrupt metabolic signaling in aquatic organisms, leading to unforeseen ecological toxicity.

BiologicalMechanism Purine N-cyclobutyl-7H-purin-6-amine (Environmental Release) Receptor Cellular Purinergic Receptors / AMPK Complex Purine->Receptor Binds to SafeDisposal High-Temp Incineration (Complete Mineralization) Purine->SafeDisposal Intercepted by Proper Protocol Metabolism Disruption of Energy Metabolism (ATP/AMP ratio) Receptor->Metabolism Modulates Toxicity Aquatic Toxicity & Bioaccumulation Metabolism->Toxicity Leads to Harmless CO2, H2O, N2 (Safe Byproducts) SafeDisposal->Harmless Yields

Caption: Mechanistic pathway illustrating the ecological risk of purine derivatives versus safe mineralization.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety | Source: Northwestern University | URL: [Link]

  • Title: SAFETY DATA SHEET (REGULATION (EC) No. 1907/2006 – REACH) | Source: Dechra | URL: [Link]

  • Title: Wastewater Organic Compounds | Source: Science.gov | URL: [Link]

  • Title: Supercritical water oxidation of nitrogen-containing organic compounds | Source: University of Birmingham | URL: [Link]

  • Title: 一種治療可被ampk活化劑改善之疾病或生理 (AMPK Activators)

Sources

Handling

Personal protective equipment for handling N-cyclobutyl-7H-purin-6-amine

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a series of engineered physical and chemical barriers designed to counteract specific molecular risks. N-cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a series of engineered physical and chemical barriers designed to counteract specific molecular risks.

N-cyclobutyl-7H-purin-6-amine (CAS: 117778-37-7) is a synthetic purine derivative. In drug discovery, purine analogs are frequently utilized as competitive inhibitors of ATP-binding sites in kinases or as modulators of adenosine receptors. Because of its potent biological activity and lipophilicity, accidental exposure—whether via inhalation of aerosolized powder, dermal absorption, or mucous membrane contact—poses significant systemic risks, including off-target kinase inhibition leading to cellular toxicity.

The following operational guide provides self-validating, step-by-step protocols for the safe handling, solubilization, and disposal of this compound.

Mechanistic Rationale for Stringent PPE

Personal Protective Equipment (PPE) is your last line of defense against molecular infiltration. Purine derivatives are explicitly designed to cross biological membranes to access intracellular kinase targets. Consequently, dermal contact can lead to rapid systemic absorption. We must engineer our PPE choices to disrupt this specific pharmacokinetic pathway.

Mechanism A N-cyclobutyl-7H- purin-6-amine B Cell Membrane Penetration A->B High Lipophilicity C Kinase ATP-Pocket Binding B->C Intracellular Access D Off-Target Cytotoxicity C->D Unregulated Inhibition

Fig 1. Mechanistic pathway of purine-analog cellular toxicity.

Quantitative PPE Specifications

To mitigate exposure risks, we adhere strictly to the 1[1]. The table below summarizes the required PPE based on quantitative protection factors.

PPE CategorySpecification / MaterialQuantitative Standard & Causality
Gloves Nitrile (Double-gloved)Minimum 0.1 mm thickness. Breakthrough time >480 mins for standard organic solvents (e.g., DMSO) used in reconstitution.
Respirator N95 or P100 ParticulateFilters ≥99.97% of airborne particles. Essential if the powder must be handled outside a Class II BSC.
Eye Protection ANSI Z87.1 Safety GogglesIndirect venting prevents the capillary action of splashed solvents from carrying dissolved purine into the eyes[2].
Body Disposable, low-permeability gownLint-free, closed front. Prevents electrostatic accumulation of micro-powders on standard woven lab coats[3].

Procedural Step-by-Step Methodology: Handling & Dissolution

Trust in a protocol comes from its self-validating nature. Each phase below includes a verification check to ensure the system's integrity before proceeding.

Phase 1: Pre-Operational Setup & Gowning
  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational.

    • Self-Validation Check: Read the magnehelic gauge; it must register between 0.45 and 0.60 inches of water to confirm adequate negative pressure and inward airflow.

  • Sequential Donning: Wash hands. Don the first pair of nitrile gloves. Put on the disposable gown, ensuring the cuffs cover the first pair of gloves. Don the safety goggles. Finally, don the second pair of nitrile gloves over the gown cuffs.

    • Causality: Double-gloving provides a fail-safe against micro-tears caused by mechanical friction during handling, as recommended by the 4[4].

Phase 2: Weighing and Solubilization
  • Static Mitigation: Purine powders are highly susceptible to static charge, which drives aerosolization. Wipe the exterior of the chemical vial and the analytical balance with a static-reducing cloth before opening.

  • Transfer: Using a disposable anti-static micro-spatula, transfer the required mass of N-cyclobutyl-7H-purin-6-amine to a pre-tared, sealable glass vial.

  • In-Hood Solubilization: Add the vehicle solvent (e.g., DMSO or ethanol) directly into the vial while still inside the BSC. Cap the vial tightly before vortexing.

    • Causality: Solubilizing the powder inside the primary containment zone eliminates the risk of inhaling aerosolized particulates during transport to a vortex mixer[5].

    • Self-Validation Check: Visually confirm complete dissolution (no floating particulates) before wiping the exterior of the sealed vial and removing it from the hood.

Phase 3: Decontamination & Disposal
  • Tri-Phasic Surface Decontamination: Wipe down the balance and BSC surfaces with a solvent capable of dissolving the purine (e.g., 70% Ethanol), followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade the organic residue, and finally distilled water to prevent pitting of the stainless steel.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste container. Remove the gown and inner gloves, treating them as trace-contaminated waste[3].

Workflow Step1 1. Engineering Control Verification (BSC) Step2 2. Sequential PPE Donning (Double Glove) Step1->Step2 Step3 3. Anti-Static Powder Weighing Step2->Step3 Step4 4. In-Hood Solubilization Step3->Step4 Step5 5. Tri-Phasic Decontamination Step4->Step5

Fig 2. Step-by-step operational workflow for handling hazardous purine powders.

Emergency Spill Response Plan

In the event of a powder spill outside the engineering controls, standard sweeping will generate highly toxic aerosols. Execute the following protocol immediately:

  • Evacuate and Isolate: Step back and restrict access to the area to prevent tracking the active pharmaceutical ingredient (API) across the lab floor.

  • Respiratory Protection: If not already wearing respiratory protection, immediately don an N95/P100 mask before approaching the spill zone.

  • Solvent-Trapping Containment: Do NOT sweep the powder. Instead, gently cover the spill with absorbent pads slightly dampened with the appropriate solvent (e.g., 70% ethanol). Causality: The solvent dissolves and traps the powder within the pad's matrix, preventing aerosolization[6].

  • Collection: Use a disposable scoop to collect the pads and place them into a sealable hazardous waste bag.

  • Neutralization: Wash the area with a basic detergent solution, followed by a thorough water rinse.

References

  • MasterControl. "29 CFR 1910.
  • American Society of Health-System Pharmacists (ASHP). "Guidelines on Handling Hazardous Drugs." ASHP.
  • Centers for Disease Control and Prevention (CDC) / NIOSH.
  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager.
  • National Institutes of Health (NIH) / PMC. "Safe handling of hazardous drugs." PMC.
  • YMAWS / Shealy Consulting.

Sources

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